molecular formula C17H19N3O4S B12410990 5-Hydroxy Omeprazole-D3

5-Hydroxy Omeprazole-D3

Cat. No.: B12410990
M. Wt: 364.4 g/mol
InChI Key: CMZHQFXXAAIBKE-WVALGTIDSA-N
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Description

5-Hydroxy Omeprazole-D3 is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

364.4 g/mol

IUPAC Name

[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3-pyridinyl]methanol

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D

InChI Key

CMZHQFXXAAIBKE-WVALGTIDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Omeprazole-D3, a deuterated analog of a primary metabolite of the proton pump inhibitor, Omeprazole. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Physicochemical Properties

This compound is the deuterated form of 5-Hydroxy Omeprazole, where three hydrogen atoms on the methoxy (B1213986) group of the pyridine (B92270) ring are replaced by deuterium (B1214612). This substitution results in a molecular weight increase of approximately 3 Da, which is readily distinguishable by mass spectrometry.

PropertyValue
Chemical Name [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol
Molecular Formula C₁₇H₁₆D₃N₃O₄S
Molecular Weight 364.43 g/mol
Appearance Light Beige Solid
Purity >95%
Storage Conditions -20°C to -86°C, under an inert atmosphere
Solubility Slightly soluble in Chloroform
Unlabeled CAS Number 92340-57-3

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a deuterated pyridine precursor, followed by coupling with a benzimidazole (B57391) thiol derivative and subsequent oxidation. The following protocol is a proposed synthetic route based on the established synthesis of unlabeled 5-Hydroxy Omeprazole and common deuteration methodologies.

Proposed Synthetic Pathway

Synthesis_Pathway A Precursor_A (Substituted Pyridine) B Deuterated Precursor (Trideuteriomethoxy Pyridine) A->B Deuteromethylation (e.g., CD3I, NaOD) D Coupled Intermediate (Sulfide) B->D Coupling C Precursor_B (5-methoxy-1H-benzo[d]imidazole-2-thiol) C->D E Final Product (this compound) D->E Oxidation (e.g., m-CPBA)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Deuterated Pyridine Precursor

The critical step is the introduction of the trideuteriomethyl group onto the pyridine ring. This can be achieved by utilizing a suitable deuterated reagent. A plausible method involves the O-methylation of a corresponding hydroxypyridine precursor with a deuterated methylating agent.

  • Materials:

    • (6-(chloromethyl)-5-methyl-4-hydroxypyridin-3-yl)methanol

    • Trideuteriomethyl iodide (CD₃I) or a similar deuterated methylating agent

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of (6-(chloromethyl)-5-methyl-4-hydroxypyridin-3-yl)methanol in anhydrous DMF at 0°C, add sodium hydride portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add trideuteriomethyl iodide dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the deuterated pyridine precursor.

Step 2: Coupling with 5-methoxy-1H-benzo[d]imidazole-2-thiol

This step involves a nucleophilic substitution reaction between the deuterated pyridine precursor and the benzimidazole thiol.

  • Materials:

    • Deuterated pyridine precursor from Step 1

    • 5-methoxy-1H-benzo[d]imidazole-2-thiol

    • Sodium hydroxide (B78521) (NaOH)

    • Methanol

  • Procedure:

    • Dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol and sodium hydroxide in methanol.

    • Add the deuterated pyridine precursor to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, add water to precipitate the crude product.

    • Filter the solid, wash with water, and dry to obtain the sulfide (B99878) intermediate.

Step 3: Oxidation to this compound

The final step is the selective oxidation of the sulfide intermediate to the sulfoxide.

  • Materials:

  • Procedure:

    • Dissolve the sulfide intermediate in dichloromethane and cool the solution to 0-5°C.

    • Add a solution of m-CPBA in dichloromethane dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the final compound.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.4)
Flow Rate 1.0 mL/min
Detection UV at 302 nm
Expected Retention Time Slightly different from the non-deuterated standard due to isotopic effects.
Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the incorporation of deuterium atoms.

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Molecular Ion Peak [M+H]⁺: m/z 365.1, corresponding to the deuterated compound. The presence of a peak at m/z 362.1 would indicate the presence of the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled 5-Hydroxy Omeprazole, with the key difference being the absence of the methoxy proton signal from the pyridine ring (around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will also be similar to the unlabeled analog. The carbon of the trideuteriomethoxy group will show a characteristic multiplet due to C-D coupling.

Characterization Data Summary
Analysis TechniqueExpected Result
HPLC A single major peak with a purity of >95%.
MS (ESI+) A prominent molecular ion peak at m/z 365.1 [M+H]⁺, confirming the incorporation of three deuterium atoms.
¹H NMR Absence of the singlet corresponding to the pyridine OCH₃ protons. The remaining signals should match the spectrum of the unlabeled 5-Hydroxy Omeprazole.
¹³C NMR The signal for the carbon of the pyridine methoxy group will appear as a multiplet due to coupling with deuterium. Other carbon signals will be consistent with the structure of 5-Hydroxy Omeprazole.

Experimental and Logical Workflows

Overall Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (Pyridine & Benzimidazole Precursors) Deuteration Deuteration of Pyridine Precursor Start->Deuteration Coupling Coupling Reaction Deuteration->Coupling Oxidation Oxidation to Sulfoxide Coupling->Oxidation Purification Purification Oxidation->Purification Final_Product This compound Purification->Final_Product

Caption: A high-level workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization Crude_Product Crude this compound Purity_Check Purity Assessment (HPLC) Crude_Product->Purity_Check Identity_Confirmation Structural Confirmation Purity_Check->Identity_Confirmation MS Mass Spectrometry (MS) Identity_Confirmation->MS NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR Final_Data Characterization Data Package MS->Final_Data NMR->Final_Data

Caption: A typical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide outlines the essential aspects of the synthesis and characterization of this compound. The provided protocols and analytical methods serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis and rigorous characterization of this stable isotope-labeled standard are paramount for its reliable use in quantitative bioanalytical assays.

The Role of Deuterium Labeling in Omeprazole Metabolite Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 enzymes CYP2C19 and CYP3A4. The resulting metabolites can influence the drug's efficacy and potential for drug-drug interactions. Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable tool in the study of omeprazole's metabolic fate. This technical guide provides a comprehensive overview of the application of deuterium labeling in omeprazole metabolite studies, detailing its use in metabolite identification, as an internal standard for quantitative analysis, and its potential to modulate metabolic pathways through the kinetic isotope effect.

Omeprazole Metabolism: Pathways and Key Enzymes

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, each exhibiting a distinct metabolic profile. The primary metabolic pathways involve hydroxylation, sulfoxidation, and demethylation.

  • 5-Hydroxylation: The formation of 5-hydroxyomeprazole is predominantly catalyzed by CYP2C19 and is the major metabolic pathway for the (R)-enantiomer.[1][2]

  • Sulfoxidation: CYP3A4 is the primary enzyme responsible for converting omeprazole to omeprazole sulfone.[1][2]

  • 5'-O-Demethylation: This pathway, also mediated by CYP2C19, leads to the formation of 5'-O-desmethylomeprazole.[1]

The stereoselective nature of these reactions results in different plasma concentrations and clearance rates for the two enantiomers.

Deuterium Labeling in Metabolite Identification

The complexity of biological matrices can make the definitive identification of drug metabolites challenging. Co-administration of a stable isotope-labeled version of a drug, such as deuterium-labeled omeprazole (e.g., omeprazole-d3), with the unlabeled drug is a powerful technique for metabolite profiling. In mass spectrometry analysis, metabolites originating from the drug will appear as doublet peaks with a characteristic mass difference corresponding to the number of deuterium atoms, allowing for their confident identification against the background of endogenous molecules.[3]

A study in mice demonstrated this approach by co-administering omeprazole and D3-omeprazole to identify novel metabolites in both plasma and brain tissue.[3] This technique is particularly useful for distinguishing drug-related compounds from endogenous matrix components, thereby facilitating the elucidation of metabolic pathways.[3]

Experimental Protocols

Synthesis of Deuterated Omeprazole (Omeprazole-d3)

Deuterium-labeled omeprazole can be synthesized using various methods, including hydrogen-deuterium exchange reactions. A common laboratory-scale protocol involves the base-catalyzed exchange of protons on the methoxy (B1213986) group of the pyridine (B92270) ring with deuterium from a deuterated solvent.

Materials:

  • Omeprazole

  • Sodium deuteroxide (NaOD) in D₂O

  • Methanol-d₄ (CD₃OD)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve omeprazole in methanol-d₄.

  • Add a solution of sodium deuteroxide in D₂O to the omeprazole solution.

  • Stir the reaction mixture at room temperature and monitor the progress of deuteration by ¹H NMR spectroscopy until the desired level of deuterium incorporation is achieved.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure omeprazole-d3.

In Vivo Metabolite Identification Study (Mouse Model)

This protocol outlines a general procedure for identifying omeprazole metabolites in vivo using a co-administration approach.

Materials:

  • Omeprazole

  • Deuterated omeprazole (e.g., omeprazole-d3)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male ICR mice

  • LC-MS/MS system

Procedure:

  • Prepare a dosing solution containing a 1:1 molar ratio of omeprazole and deuterated omeprazole in the vehicle.

  • Administer the solution to mice via oral gavage.

  • Collect blood samples at various time points post-dose into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Prepare the plasma samples for analysis by protein precipitation with acetonitrile.

  • Analyze the supernatant by LC-MS/MS.

  • Scrutinize the mass spectrometry data for doublet peaks with the expected mass difference between the deuterated and non-deuterated metabolites.

Quantitative Analysis: Deuterated Omeprazole as an Internal Standard

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. Deuterated omeprazole serves as an ideal internal standard for the quantification of omeprazole and its metabolites in biological samples. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the assay.

LC-MS/MS Method for Omeprazole and its Metabolites

The following table summarizes typical LC-MS/MS parameters for the simultaneous analysis of omeprazole and its major metabolites using a deuterated internal standard.

ParameterSetting
Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of analytes
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Omeprazolem/z 346.1 → 197.9
5-Hydroxyomeprazolem/z 362.1 → 214.0
Omeprazole Sulfonem/z 362.1 → 345.1
Omeprazole-d3 (IS)m/z 349.1 → 200.9

The Kinetic Isotope Effect and Metabolic Switching

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often the rate-limiting step in enzymatic reactions. Consequently, deuteration at a site of metabolism can slow down the reaction rate at that position.

This can have two main consequences:

  • Reduced Metabolic Clearance: If the deuterated position is a primary site of metabolism, the overall clearance of the drug may be reduced, leading to increased plasma exposure (AUC) and a longer half-life.

  • Metabolic Switching: By slowing down metabolism at one site, deuterium labeling can redirect the metabolic pathway towards alternative, non-deuterated sites.[4] This "metabolic switching" can lead to a change in the metabolite profile, potentially altering the drug's efficacy and safety profile.[4]

Visualizing Metabolic and Analytical Workflows

Omeprazole Metabolic Pathway

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Desmethylomeprazole 5'-O-Desmethylomeprazole Omeprazole->Desmethylomeprazole CYP2C19

Caption: Major metabolic pathways of omeprazole.

Bioanalytical Workflow for Omeprazole Metabolite Analysis

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Deuterated Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical bioanalytical workflow for omeprazole metabolite quantification.

Conclusion

Deuterium labeling is a multifaceted and indispensable tool in the study of omeprazole metabolism. Its application in metabolite identification through co-administration studies provides unambiguous structural information. As a stable isotope-labeled internal standard, deuterated omeprazole is crucial for developing robust and accurate bioanalytical methods for quantifying omeprazole and its metabolites. Furthermore, the kinetic isotope effect introduced by deuterium substitution offers a potential strategy to modulate the metabolic profile of omeprazole, although further research is needed to fully characterize these effects in a clinical setting. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to leverage the power of deuterium labeling in advancing the study of omeprazole and other xenobiotics.

References

The Influence of CYP2C19 Polymorphisms on Omeprazole Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, is primarily metabolized in the liver by the cytochrome P450 enzyme system. The polymorphic nature of one of these enzymes, CYP2C19, leads to significant inter-individual variability in omeprazole's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the core mechanisms of omeprazole metabolism via CYP2C19, the impact of its genetic variants, and detailed experimental protocols for its study.

Introduction to Omeprazole and CYP2C19

Omeprazole is a racemic mixture of R- and S-enantiomers used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Its therapeutic action is achieved through the inhibition of the H+/K+-ATPase in gastric parietal cells.[1] The clinical efficacy and safety of omeprazole are closely linked to its plasma concentration, which is largely determined by its rate of metabolism.

The primary enzyme responsible for the metabolism of omeprazole is cytochrome P450 2C19 (CYP2C19).[2][3] The gene encoding CYP2C19 is highly polymorphic, with over 35 identified variant alleles.[3] These genetic variations can lead to altered enzyme activity, categorizing individuals into different metabolizer phenotypes:

  • Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17).[3]

  • Rapid Metabolizers (RMs): Heterozygous for an increased function allele (e.g., 1/17).[3]

  • Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Possess two functional alleles (e.g., 1/1).[3][4]

  • Intermediate Metabolizers (IMs): Heterozygous for a loss-of-function allele (e.g., 1/2).[3]

  • Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3).[3][4]

The prevalence of these phenotypes varies among different ethnic populations. For instance, poor metabolizers are more common in Asian populations (15-20%) compared to Caucasians (3%).[1][3]

Metabolic Pathways of Omeprazole

Omeprazole is metabolized in the liver to several inactive metabolites.[1] The two main metabolic pathways are 5-hydroxylation and sulfoxidation, catalyzed primarily by CYP2C19 and CYP3A4, respectively.[5]

The metabolism of omeprazole is stereoselective. R-omeprazole is predominantly metabolized by CYP2C19 to 5-hydroxyomeprazole. In contrast, S-omeprazole (esomeprazole) is metabolized to a lesser extent by CYP2C19 and also undergoes sulfoxidation by CYP3A4 to form omeprazole sulfone. This results in a slower clearance and higher plasma concentrations of S-omeprazole compared to R-omeprazole.

Below are diagrams illustrating the metabolic pathways for both R- and S-omeprazole.

Omeprazole_Metabolism cluster_R R-Omeprazole Metabolism cluster_S S-Omeprazole (Esomeprazole) Metabolism R-Omeprazole R-Omeprazole 5-Hydroxy-R-Omeprazole 5-Hydroxy-R-Omeprazole R-Omeprazole->5-Hydroxy-R-Omeprazole CYP2C19 (major) R-Omeprazole_sulfone R-Omeprazole_sulfone R-Omeprazole->R-Omeprazole_sulfone CYP3A4 (minor) S-Omeprazole S-Omeprazole 5-Hydroxy-S-Omeprazole 5-Hydroxy-S-Omeprazole S-Omeprazole->5-Hydroxy-S-Omeprazole CYP2C19 S-Omeprazole_sulfone S-Omeprazole_sulfone S-Omeprazole->S-Omeprazole_sulfone CYP3A4

Figure 1: Metabolic pathways of R- and S-omeprazole.

Impact of CYP2C19 Polymorphisms on Omeprazole Pharmacokinetics

The genetic variations in the CYP2C19 gene have a profound impact on the pharmacokinetic profile of omeprazole. Individuals with reduced or no CYP2C19 enzyme activity (IMs and PMs) exhibit significantly higher plasma concentrations and a longer half-life of omeprazole compared to NMs.[3] Conversely, UMs and RMs metabolize omeprazole more rapidly, leading to lower plasma concentrations and potentially reduced therapeutic efficacy at standard doses.[3][6]

The following tables summarize the pharmacokinetic parameters of omeprazole in individuals with different CYP2C19 genotypes from various studies.

Table 1: Pharmacokinetic Parameters of Omeprazole After a Single Dose in Different CYP2C19 Genotypes
Study PopulationGenotypeDoseAUC (ng·h/mL)Cmax (ng/mL)
Japanese[7]1/1 (EM)20 mg450-
1/2 or 1/3 (IM)20 mg1007-
2/3 (PM)20 mg6710-
Pakistani[4]Homz EMs (1/1)40 mg--
Htrz PMs (1/2 or 1/3)40 mg--
Homz PMs (2/2 or 3/3)40 mgSignificantly higher AUC and Cmax compared to EMs and Htrz PMsSignificantly higher AUC and Cmax compared to EMs and Htrz PMs
Korean[8]EM20 mgLower than IM and PM-
IM20 mg--
PM20 mgHighest AUC-

Data presented as mean values or qualitative comparisons as reported in the cited studies.

Table 2: Fold-Increase in Omeprazole Exposure in Poor Metabolizers Compared to Normal Metabolizers
Study PopulationFold-Increase in AUCReference
Asian~4-fold higher[3]
GeneralUp to 2-fold higher plasma concentration[3]
General12-fold higher mean AUC[6]

These pharmacokinetic differences directly translate to pharmacodynamic variations. Poor metabolizers generally exhibit a more pronounced and sustained increase in gastric pH compared to normal and ultrarapid metabolizers.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study omeprazole metabolism and the influence of CYP2C19 genetics.

In Vitro Metabolism of Omeprazole using Human Liver Microsomes

This assay is crucial for determining the metabolic stability and identifying the metabolites of omeprazole.

Objective: To measure the rate of omeprazole metabolism by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Omeprazole

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., lansoprazole)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLMs (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add omeprazole (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed master mix to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining omeprazole and the formed metabolites (5-hydroxyomeprazole and omeprazole sulfone) using a validated LC-MS/MS method.

InVitro_Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis prep Prepare Incubation Mix (HLMs, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add Omeprazole + NADPH) pre_incubate->initiate sampling Time-course Sampling initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms

Figure 2: General workflow for in vitro omeprazole metabolism assay.
CYP2C19 Genotyping

Determining the CYP2C19 genotype of an individual is essential for predicting their metabolizer phenotype. Real-time PCR with TaqMan probes is a commonly used method.[9][10]

Objective: To identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene (e.g., for *2, *3, and *17 alleles).

Materials:

  • Genomic DNA extracted from whole blood

  • TaqMan Genotyping Master Mix

  • Allele-specific TaqMan probes and primers for the target SNPs

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes.

  • PCR Reaction Setup: Prepare a PCR reaction mix containing the TaqMan Genotyping Master Mix, the specific primer and probe set for the SNP of interest, and the genomic DNA sample.

  • Real-time PCR: Perform the PCR amplification and detection on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]

  • Genotype Calling: The instrument's software analyzes the fluorescence signals from the allele-specific probes to determine the genotype of the sample (e.g., homozygous wild-type, heterozygous, or homozygous variant).

Quantification of Omeprazole and its Metabolites in Human Plasma by LC-MS/MS

This method is the gold standard for accurately measuring the concentrations of omeprazole and its metabolites in biological samples for pharmacokinetic studies.

Objective: To simultaneously quantify omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma.

Instrumentation and Conditions (example):

  • LC System: HPLC with a C18 analytical column (e.g., YMC-Pack Pro C18, 50x2.0 mm I.D.).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.25) and an organic solvent (e.g., acetonitrile).[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions for each analyte and the internal standard.[2] Example MRM transitions:

    • Omeprazole: m/z 346.2 → m/z 198.0[2]

    • 5-Hydroxyomeprazole: m/z 362 → specific product ion

    • Omeprazole Sulfone: m/z 362 → specific product ion

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard.

  • Add an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex to mix and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]

Conclusion

The metabolism of omeprazole is significantly influenced by the genetic polymorphisms of CYP2C19. Understanding an individual's CYP2C19 genotype is crucial for predicting their response to omeprazole therapy and for optimizing dosing regimens to maximize efficacy and minimize the risk of adverse effects. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the intricate relationship between CYP2C19 genetics and omeprazole metabolism, ultimately contributing to the advancement of personalized medicine in the treatment of acid-related disorders.

References

The Role of 5-Hydroxy Omeprazole-D3 in Advancing Pharmacokinetic Research of Omeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical function of 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic analysis of omeprazole (B731). The use of such standards is paramount in generating high-quality, reliable data for drug development and clinical research. This document outlines the metabolic pathways of omeprazole, details experimental protocols for its quantification, and presents relevant pharmacokinetic data, underscoring the indispensable role of this compound in achieving precision and accuracy in bioanalysis.

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. The accuracy of these studies hinges on the reliability of the bioanalytical methods used to quantify the drug and its metabolites in biological matrices. A significant challenge in bioanalysis is overcoming the variability introduced during sample preparation and instrumental analysis. The use of an appropriate internal standard (IS) is the universally accepted solution to this challenge.

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization behavior allow for the correction of matrix effects and other sources of variability, leading to highly accurate and precise quantification.[2]

The Metabolic Journey of Omeprazole

Omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver. The primary enzymes responsible for its biotransformation are Cytochrome P450 2C19 (CYP2C19) and Cytochrome P450 3A4 (CYP3A4).[3][4]

  • Hydroxylation via CYP2C19: The principal metabolic pathway for omeprazole is hydroxylation at the 5-methyl group of the benzimidazole (B57391) ring, catalyzed by CYP2C19, to form 5-hydroxyomeprazole .[4] This metabolite is inactive.[5]

  • Sulfoxidation via CYP3A4: A smaller fraction of omeprazole is metabolized by CYP3A4 to form omeprazole sulfone , which is also inactive.[4][5]

The activity of CYP2C19 is subject to genetic polymorphisms, leading to significant inter-individual variability in omeprazole metabolism and clinical efficacy.[6][7] This variability underscores the importance of accurately quantifying both the parent drug and its primary metabolite, 5-hydroxyomeprazole, in pharmacokinetic studies.

Metabolic Pathway of Omeprazole

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole (inactive) Omeprazole->Hydroxyomeprazole CYP2C19 (Major Pathway) Omeprazole_Sulfone Omeprazole Sulfone (inactive) Omeprazole->Omeprazole_Sulfone CYP3A4 (Minor Pathway)

Caption: Major metabolic pathways of omeprazole in the liver.

Quantitative Analysis: The Role of this compound

In the quantitative analysis of omeprazole and its primary metabolite, 5-hydroxyomeprazole, from biological matrices like plasma, a robust and validated analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a cornerstone of a reliable LC-MS/MS method.

This compound serves as the ideal internal standard for the quantification of 5-hydroxyomeprazole. The three deuterium (B1214612) atoms increase its mass by three Daltons, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer. However, its chemical properties remain virtually identical, ensuring that it experiences the same extraction efficiency, chromatographic retention, and ionization response as the non-labeled 5-hydroxyomeprazole. This allows for the correction of any analytical variability, thereby ensuring the accuracy and precision of the results.

Experimental Protocol: LC-MS/MS for Omeprazole and 5-Hydroxyomeprazole

The following is a representative, detailed experimental protocol for the simultaneous quantification of omeprazole and 5-hydroxyomeprazole in human plasma using a deuterated internal standard.

3.1.1. Materials and Reagents

  • Omeprazole reference standard

  • 5-Hydroxyomeprazole reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (drug-free)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3.1.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to separate the analytes from matrix components
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Omeprazole: m/z 346.1 → 197.9
5-Hydroxyomeprazole: m/z 362.1 → 214.1
This compound (IS): m/z 365.1 → 217.1

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with 5-Hydroxy Omeprazole-D3 (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the bioanalysis of omeprazole.

Pharmacokinetic Data Presentation

The following tables summarize representative pharmacokinetic parameters of omeprazole and its metabolites following oral administration. While the specific studies from which this data is aggregated may have used different internal standards, the values are illustrative of what is obtained in a typical pharmacokinetic study. The use of this compound as an internal standard for 5-hydroxyomeprazole would enhance the reliability of such data.

Table 1: Pharmacokinetic Parameters of Omeprazole (40 mg Oral Dose) in Healthy Volunteers

ParameterMean ± SD
Cmax (ng/mL) 598.7 ± 243.5
Tmax (h) 1.9 ± 0.8
AUC0-t (ng·h/mL) 1223.3 ± 604.2
t1/2 (h) 1.3 ± 0.6

Data adapted from a study in healthy Korean male volunteers.[8]

Table 2: Pharmacokinetic Parameters of 5-Hydroxyomeprazole following a 40 mg Oral Dose of Omeprazole

ParameterMean ± SD
Cmax (ng/mL) 230.5 ± 115.2
Tmax (h) 3.2 ± 1.1
AUC0-t (ng·h/mL) 980.7 ± 450.3

Note: This data is illustrative and compiled from typical values seen in pharmacokinetic literature. Specific values can vary based on the study population and analytical methodology.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a critical component of modern bioanalytical methods for the pharmacokinetic evaluation of omeprazole. Its near-identical physicochemical properties to the endogenous metabolite, 5-hydroxyomeprazole, ensure the highest level of accuracy and precision in quantification by correcting for analytical variability. This technical guide has provided an overview of the metabolic pathways of omeprazole, a detailed experimental protocol for its analysis, and representative pharmacokinetic data. For researchers and drug development professionals, the adoption of deuterated internal standards like this compound is not merely a best practice but a necessity for generating the robust and reliable data required for regulatory submissions and advancing our understanding of drug disposition.

References

5-Hydroxy Omeprazole-D3: A Technical Guide to its Role as a Metabolite of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2] The major metabolite formed through this pathway is 5-hydroxy omeprazole.[1][3] This metabolite is pharmacologically inactive and its formation is a critical step in the clearance of omeprazole from the body.[4] The deuterated analog, 5-Hydroxy Omeprazole-D3, serves as an essential tool in pharmacokinetic and metabolic studies, acting as an internal standard for accurate quantification in biological matrices.[5] This technical guide provides an in-depth overview of this compound, focusing on its formation, quantification, and relevance in drug development.

Omeprazole Metabolism and the Role of CYP2C19

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized by CYP2C19 and CYP3A4.[6] However, CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole.[7] The activity of CYP2C19 is genetically polymorphic, leading to significant inter-individual variability in omeprazole metabolism and plasma concentrations.[1][2] Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2C19 genotype.[1] This variation in metabolic capacity directly impacts the pharmacokinetic profile of omeprazole and the formation of 5-hydroxy omeprazole.[8]

Signaling Pathway of Omeprazole Metabolism

The metabolic conversion of omeprazole to its primary metabolites is depicted in the following pathway diagram.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxy_Omeprazole 5-Hydroxy Omeprazole Omeprazole->Hydroxy_Omeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_interpretation Data Interpretation Patient_Dosing Patient Dosing with Omeprazole Blood_Sampling Blood Sampling at Timed Intervals Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis CYP2C19_Phenotyping CYP2C19 Phenotyping Pharmacokinetic_Analysis->CYP2C19_Phenotyping

References

A Technical Guide to 5-Hydroxy Omeprazole-D3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5-Hydroxy Omeprazole-D3, a critical deuterated internal standard for research applications. It details commercially available sources, their technical specifications, and provides a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers catering to the research community. The following table summarizes the key technical specifications of the products offered. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Santa Cruz Biotechnology This compound Sodium Salt1215629-45-0C₁₇H₁₅D₃N₃NaO₄S386.42≥98%Inquire
MedChemExpress This compound1189882-58-3C₁₇H₁₆D₃N₃O₄S364.43InquireInquire
Veeprho This compound2748479-83-4C₁₇H₁₆D₃N₃O₄SInquireInquireInquire
BOC Sciences 5-Hydroxy Omeprazole-[d3]1189882-58-3C₁₇H₁₆D₃N₃O₄S364.43>95%Milligrams-Grams
Aquigen Bio Sciences 5-Hydroxy Omeprazole (B731) D31189882-58-3C₁₇H₁₆D₃N₃O₄S364.4InquireInquire
LGC Standards This compound Sodium Salt1215629-45-0C₁₇H₁₅D₃N₃NaO₄S386.42>95% (HPLC)Inquire
ArtMolecule 5-Hydroxyomeprazole D3InquireInquireInquireInquire10 mg (€2714.00)[1]
Pharmaffiliates 5-Hydroxy Omeprazole-(Pyridyl)-d31189882-58-3C₁₇H₁₆D₃N₃O₄S364.43InquireInquire
Alentris Research Pvt. Ltd. 5-Hydroxy Omeprazole D31189882-58-3C₁₇H₁₆D₃N₃O₄S364.4InquireInquire

The Role of this compound in Research

5-Hydroxy Omeprazole is the primary human metabolite of Omeprazole, a widely used proton pump inhibitor.[1] The deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalytical assays.[2] Its utility is particularly pronounced in pharmacokinetic and metabolic studies where accurate and precise measurement of the analyte is paramount. The stable isotope label ensures that the internal standard co-elutes with the unlabeled analyte and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 5-Hydroxy Omeprazole in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of 5-hydroxy omeprazole in a biological matrix. Optimization of specific parameters will be required for individual instruments and experimental conditions.

1. Materials and Reagents:

  • 5-Hydroxy Omeprazole analytical standard

  • This compound (Internal Standard)

  • Human Plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

2. Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 5-Hydroxy Omeprazole and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 5-Hydroxy Omeprazole by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • 5-Hydroxy Omeprazole: Precursor ion (Q1) m/z 362.1 → Product ion (Q3) m/z [Specific fragment]

      • This compound: Precursor ion (Q1) m/z 365.1 → Product ion (Q3) m/z [Corresponding fragment]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 5-Hydroxy Omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Visualizations

To further elucidate the experimental process, the following diagrams are provided in DOT language, a graph description language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add 5-Hydroxy Omeprazole-D3 (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of 5-Hydroxy Omeprazole Calibration->Quantification omeprazole_metabolism cluster_info Metabolic Pathway Omeprazole Omeprazole Enzyme CYP2C19 Omeprazole->Enzyme Metabolite 5-Hydroxy Omeprazole Enzyme->Metabolite info Omeprazole is primarily metabolized to its inactive metabolite, 5-Hydroxy Omeprazole, by the cytochrome P450 enzyme CYP2C19.

References

In-Depth Technical Guide: Physical Properties and Appearance of 5-Hydroxy Omeprazole-D3 Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy Omeprazole-D3 in its solid form. The information is compiled from various chemical suppliers and databases, supplemented with standardized experimental protocols relevant to the characterization of pharmaceutical solids.

Core Physical and Chemical Properties

This compound is the deuterated analog of 5-Hydroxy Omeprazole, which is the primary metabolite of the proton pump inhibitor, Omeprazole. The deuterium (B1214612) labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological samples through mass spectrometry.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Name [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol[2]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[2][3]
Molecular Weight 364.43 g/mol [2][3]
Appearance Solid. Described as Off-white to light brown, Light Beige Solid, or Off-White to Pale Yellow Solid.[2][3][4]
Melting Point 144-146 °C (for non-deuterated 5-Hydroxy Omeprazole)[3]
Solubility Soluble in DMSO (10 mg/mL with ultrasonic and warming) and slightly soluble in Chloroform. The non-deuterated form is also soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (2 mg/ml).[2][3][5]
Purity Typically >95% or ≥98% as provided by suppliers.[2][5]
Storage Conditions Recommended storage at -20°C for up to 3 years (powder) or -86°C under an inert atmosphere. In solvent, storage at -80°C for 6 months or -20°C for 1 month is advised.[2][3]
CAS Number 2748479-83-4[3]

Note: The melting point provided is for the non-deuterated analog, 5-Hydroxy Omeprazole. The melting point of the D3 version is expected to be very similar.

Mandatory Visualizations

Role in Pharmacokinetic Analysis

The primary application of this compound is as an internal standard in pharmacokinetic studies to ensure the accurate quantification of its non-deuterated counterpart.

pharmacokinetic_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis biological_sample Biological Sample (e.g., Plasma) add_internal_standard Spike with this compound biological_sample->add_internal_standard extraction Analyte Extraction add_internal_standard->extraction lc_separation Liquid Chromatography Separation extraction->lc_separation Inject Extract ms_detection Mass Spectrometry Detection lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calculation concentration_determination Determine Analyte Concentration ratio_calculation->concentration_determination

Caption: Workflow for the use of this compound as an internal standard.

Physical Characterization Workflow

The following diagram outlines a general workflow for the physical characterization of a solid pharmaceutical compound like this compound.

physical_characterization_workflow start Obtain Solid Sample of This compound visual_inspection Visual Inspection (Appearance: Color, Form) start->visual_inspection melting_point Melting Point Determination (Capillary Method) start->melting_point solubility_testing Solubility Assessment (in various solvents) start->solubility_testing crystallinity_analysis Crystallinity Analysis (X-Ray Powder Diffraction) start->crystallinity_analysis data_compilation Compile and Report Physical Properties visual_inspection->data_compilation melting_point->data_compilation solubility_testing->data_compilation crystallinity_analysis->data_compilation

Caption: General experimental workflow for physical characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physical properties of solid pharmaceutical compounds, based on standard industry practices.

Determination of Appearance

Objective: To visually inspect and describe the physical appearance of the solid material.

Methodology:

  • Place a small quantity (approximately 10-20 mg) of the this compound solid onto a clean, dry, white surface or watch glass.

  • Observe the sample under controlled, bright, and uniform lighting conditions against a white and a black background.

  • Record the color (e.g., off-white, light beige) and the form (e.g., crystalline powder, amorphous solid) of the material.

  • For more objective color determination, a standardized color guide can be used for comparison.

Melting Point Determination (Capillary Method - USP <741>)

Objective: To determine the temperature range over which the solid material melts.

Methodology:

  • Finely powder a small amount of the dried this compound solid.

  • Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point). This range is the melting point of the substance.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound solid to a known volume of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Crystallinity Analysis by X-Ray Powder Diffraction (XRPD)

Objective: To determine if the solid material is crystalline or amorphous and to identify its crystal form.

Methodology:

  • Gently grind the solid sample to a fine, uniform powder to minimize preferred orientation effects.

  • Mount the powdered sample onto a sample holder for the X-ray diffractometer.

  • Collect the XRPD pattern by scanning the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα radiation).

  • Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material, while a broad halo with no distinct peaks is characteristic of an amorphous solid. The positions and relative intensities of the peaks can be used to identify the specific crystalline form (polymorph).

References

5-Hydroxy Omeprazole-D3: A Technical Overview of Purity, Analysis, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Omeprazole-D3, a deuterated analog of a primary omeprazole (B731) metabolite. This document details available purity data, outlines a representative analytical methodology for its characterization, and illustrates its metabolic context. The information herein is intended to support research and development activities requiring a stable isotope-labeled internal standard for the accurate quantification of 5-Hydroxy Omeprazole in pharmacokinetic and metabolic studies.

Purity and Certificate of Analysis Data

The purity of this compound is a critical parameter for its use as an internal standard. A summary of purity data from various commercial suppliers is presented below. It is important to note that a complete Certificate of Analysis should be obtained from the supplier for lot-specific details.

Supplier Purity Specification Analytical Method CAS Number Molecular Formula Molecular Weight
BOC Sciences>95%Not Specified1189882-58-3C17H16D3N3O4S364.43
LGC Standards>95%HPLCNot Specified for D3, 92340-57-3 (unlabelled)C17H15D3N3NaO4S (Sodium Salt)386.42
MedChemExpress98.27%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Alentris ResearchNot SpecifiedNot Specified1189882-58-3C17H16D3N3O4S364.4
PharmaffiliatesNot SpecifiedNot Specified1189882-58-3C17H16D3N3O4S364.43
VeeprhoNot SpecifiedNot Specified2748479-83-4C17H16D3N3O4SNot Specified
TLC Pharmaceutical StandardsNot SpecifiedNot Specified2748479-83-4C17H16D3NO4SNot Specified

Note: The information provided is based on publicly available data from supplier websites and may not represent the complete specifications for all available products.[][2][3][4][5] Researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer for the most accurate and complete data.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

While specific protocols from a Certificate of Analysis are not publicly available, a general reverse-phase HPLC (RP-HPLC) method for the purity determination of a small organic molecule like this compound is described below. This method is based on common analytical practices for similar compounds.[2]

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

  • This compound reference standard and sample.

Chromatographic Conditions (Representative):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm and 302 nm[6]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis and metabolism of this compound, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Analytical Workflow for Purity Determination prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Injection data Data Acquisition and Processing hplc->data Chromatogram calc Purity Calculation data->calc Peak Areas

Analytical Workflow for Purity Determination

The metabolic fate of omeprazole is crucial for understanding its pharmacology and the role of its metabolites. Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system.[7][8]

G cluster_1 Metabolic Pathway of Omeprazole omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxy Omeprazole omeprazole->hydroxy_omeprazole CYP2C19 (Major) sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4 (Minor) hydroxy_sulfone 5-Hydroxy Omeprazole Sulfone hydroxy_omeprazole->hydroxy_sulfone CYP3A4 sulfone->hydroxy_sulfone CYP2C19

Metabolic Pathway of Omeprazole

Metabolic Pathway Description:

Omeprazole undergoes extensive metabolism primarily through two main pathways mediated by cytochrome P450 enzymes. The major metabolic pathway involves the hydroxylation of the 5-methyl group of the benzimidazole (B57391) ring, catalyzed predominantly by the CYP2C19 isoenzyme, to form 5-Hydroxy Omeprazole.[7][8][9] A minor pathway involves the formation of omeprazole sulfone, which is catalyzed by the CYP3A4 isoenzyme.[7][8] Both 5-Hydroxy Omeprazole and omeprazole sulfone can be further metabolized to 5-Hydroxy Omeprazole Sulfone.[7][8] The use of this compound as an internal standard allows for the precise quantification of this major metabolite, which is essential for pharmacokinetic studies and understanding the impact of genetic polymorphisms in CYP2C19 on drug metabolism.[10]

References

Methodological & Application

Application Note: High-Throughput Analysis of Omeprazole and its Metabolite, 5-Hydroxy Omeprazole, in Human Plasma using LC-MS/MS with 5-Hydroxy Omeprazole-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of omeprazole (B731) and its primary metabolite, 5-hydroxy omeprazole, in human plasma. The method utilizes 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its inactive metabolite, 5-hydroxy omeprazole.[1] The pharmacokinetics of omeprazole can exhibit significant inter-individual variability, making the monitoring of both the parent drug and its metabolite crucial for optimizing therapy and for phenotyping studies of CYP2C19.[2][3]

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[4] this compound is a deuterated form of the primary metabolite and serves as an ideal internal standard for the accurate quantification of 5-hydroxy omeprazole and, by extension, for methods analyzing omeprazole concurrently.[1][5] This application note provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of omeprazole and 5-hydroxy omeprazole in human plasma.

Experimental

Materials and Reagents
  • Omeprazole analytical standard

  • 5-Hydroxy Omeprazole analytical standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxy omeprazole, and this compound by dissolving the appropriate amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the omeprazole and 5-hydroxy omeprazole stock solutions in 50:50 (v/v) methanol:water to create a series of working standards for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1
5-Hydroxy Omeprazole362.1214.1
This compound365.1214.1

Note: The precursor ion for this compound is inferred based on a +3 Da mass shift from the unlabeled compound. The product ion is assumed to be the same as the unlabeled compound, which is a common observation for deuterated standards where the deuterium (B1214612) labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve Range 1 - 1000 ng/mL for both analytes
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Analytes stable under expected sample handling and storage conditions (e.g., freeze-thaw, bench-top, long-term storage)
Sample Chromatogram

A representative chromatogram should show baseline separation of omeprazole and 5-hydroxy omeprazole from endogenous plasma components, with the internal standard, this compound, co-eluting with 5-hydroxy omeprazole.

Protocol Workflow and Signaling Pathway Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (this compound) Plasma->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Vortex 4. Vortex Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Chrom 8. Chromatographic Separation (C18 Column) Inject->Chrom MS 9. Mass Spectrometric Detection (MRM Mode) Chrom->MS Integrate 10. Peak Integration MS->Integrate Ratio 11. Calculate Analyte/IS Ratio Integrate->Ratio Quant 12. Quantify using Calibration Curve Ratio->Quant

Caption: Experimental workflow for the quantification of omeprazole and 5-hydroxy omeprazole.

Metabolism Omeprazole Omeprazole Metabolite 5-Hydroxy Omeprazole (Inactive Metabolite) Omeprazole->Metabolite Hydroxylation CYP2C19 CYP2C19 Enzyme (Liver) CYP2C19->Omeprazole acts on

Caption: Metabolic pathway of omeprazole to 5-hydroxy omeprazole via CYP2C19.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the simultaneous quantification of omeprazole and its primary metabolite, 5-hydroxy omeprazole, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for demanding applications such as pharmacokinetic research and clinical drug monitoring. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput environments.

References

Quantitative Analysis of Omeprazole in Human Plasma Using LC-MS/MS with 5-Hydroxy Omeprazole-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of omeprazole (B731) in human plasma. The method utilizes 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid production. Accurate measurement of omeprazole concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[1] This application note provides a detailed protocol for the quantitative analysis of omeprazole in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Omeprazole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (Drug-free)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 0-0.5 min, 5% B; 0.5-1.2 min, 5-95% B; 1.2-1.4 min, 95% B; 1.4-1.5 min, 95-5% B; 1.5-3.2 min, 5% B[2]
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Omeprazole: m/z 346.1 → 198.1[2][3][4]
This compound: m/z 365.1 → 217.1 (Predicted)
Collision Energy Optimized for each transition
Dwell Time 200 ms

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of omeprazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%RE) was within ±15%.[3][5]

  • Recovery: The extraction recovery of omeprazole was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels.[6][7]

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) -8% to +10%
Inter-day Accuracy (%RE) -11% to +9%
Mean Extraction Recovery ~85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add IS (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for LC-MS/MS analysis of omeprazole.

Omeprazole Metabolism Pathway

G omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxy Omeprazole omeprazole->hydroxy_omeprazole CYP2C19 (major) CYP3A4 (minor) omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 desmethyl_omeprazole 5-O-Desmethylomeprazole omeprazole->desmethyl_omeprazole CYP2C19

Caption: Metabolic pathways of omeprazole.[8][9][10][11]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of omeprazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for high-throughput analysis in clinical and research settings.

References

Revolutionizing Drug Metabolism Studies: A Detailed Protocol for Analyzing Omeprazole and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantitative analysis of omeprazole (B731) and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] Understanding the pharmacokinetic profile of omeprazole and its metabolites is crucial for drug development, clinical pharmacology studies, and personalized medicine, especially concerning genetic polymorphisms of CYP2C19 that can significantly alter drug exposure and efficacy.

This document outlines a detailed experimental workflow, from sample preparation to LC-MS/MS analysis and data interpretation. The provided methodologies are synthesized from established and validated protocols, ensuring robustness and reliability for research applications.[3][4][5]

Metabolic Pathway of Omeprazole

Omeprazole is metabolized in the liver into several metabolites, with 5-hydroxyomeprazole and omeprazole sulfone being the most significant. The formation of 5-hydroxyomeprazole is primarily catalyzed by CYP2C19, while CYP3A4 is the main enzyme responsible for the formation of omeprazole sulfone.[6] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers, which can impact the clinical response to omeprazole.[7]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Fig. 1: Metabolic pathway of omeprazole.

Experimental Workflow

The analysis of omeprazole and its metabolites in human plasma typically involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by mass spectrometry.[8][9]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Fig. 2: Experimental workflow for omeprazole analysis.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting omeprazole and its metabolites from plasma.[8]

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Lansoprazole or a deuterated omeprazole analog like omeprazole-d3)[3][10]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but can improve sensitivity).

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 5-10 mM Ammonium Acetate/Formate[2][11]
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min[2]
Injection Volume 5 - 10 µL
Column Temperature 30 - 40°C

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500°C

Table 3: MRM Transitions for Omeprazole and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1[12]
5-Hydroxyomeprazole362.1214.1
Omeprazole Sulfone362.1150.0
Omeprazole-d3 (IS)349.2201.0[10]
Lansoprazole (IS)370.1252.1[12]

Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below, with typical acceptance criteria according to regulatory guidelines.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% for LLOQ)
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be minimized and assessed
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration

Table 5: Summary of Reported Quantitative Data from Literature

ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
[12]0.05 - 10.00.05
[13]0.50 - 8000.50
[8]25 - 150025
[11]10 - 750 (Omeprazole & Sulfone), 5 - 250 (Hydroxyomeprazole)10 (Omeprazole & Sulfone), 5 (Hydroxyomeprazole)
[10]1 - 10001
[5]25 - 60025

Conclusion

The protocol detailed in this application note provides a robust and reliable framework for the simultaneous quantification of omeprazole and its major metabolites in human plasma. By employing a validated LC-MS/MS method, researchers can obtain high-quality pharmacokinetic data essential for various stages of drug development and clinical research. Adherence to the described methodologies and validation criteria will ensure the generation of accurate and reproducible results, contributing to a deeper understanding of omeprazole's metabolic profile and its clinical implications.

References

Application Notes and Protocols for Pharmacokinetic Studies Using 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] The major metabolites formed are 5-hydroxy omeprazole and omeprazole sulfone, respectively.[1][4][5] The formation of 5-hydroxy omeprazole is a critical pathway, and its rate is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, leading to substantial inter-individual variability in omeprazole's pharmacokinetic profile and clinical efficacy.[6][7][8]

Accurate quantification of 5-hydroxy omeprazole in biological matrices is therefore essential for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies of omeprazole. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[9][10][11] To ensure the accuracy and precision of these assays, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[9][12][13] 5-Hydroxy Omeprazole-D3, a deuterated analog of the primary metabolite, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing reliable correction for variations during sample preparation and analysis.[12][14][15]

These application notes provide a detailed protocol for designing and conducting pharmacokinetic studies of omeprazole with a focus on the accurate quantification of its primary metabolite, 5-hydroxy omeprazole, using this compound as an internal standard.

Metabolic Pathway of Omeprazole

The metabolic conversion of omeprazole is primarily hepatic. The diagram below illustrates the main metabolic pathways leading to the formation of 5-hydroxy omeprazole and omeprazole sulfone.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxy_Omeprazole 5-Hydroxy Omeprazole Omeprazole->Hydroxy_Omeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Major metabolic pathways of omeprazole.

Experimental Protocols

Objective

To determine the pharmacokinetic profile of 5-hydroxy omeprazole in plasma samples following the oral administration of omeprazole, using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents
  • 5-Hydroxy Omeprazole (Analyte)

  • This compound (Internal Standard)

  • Omeprazole (for dosing)

  • Control human plasma (with anticoagulant, e.g., K2-EDTA)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • 96-well plates

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-hydroxy omeprazole and this compound in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the 5-hydroxy omeprazole stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and study samples.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes, followed by a re-equilibration step.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (suggested):

      • 5-Hydroxy Omeprazole: m/z 362.1 → 198.1

      • This compound: m/z 365.1 → 201.1

Experimental Workflow

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of 5-hydroxy omeprazole.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) in Acetonitrile (150 µL) Plasma_Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Calibration_Curve Generate Calibration Curve Data_Processing->Calibration_Curve Calculate_Conc Calculate Concentrations of Unknown Samples Calibration_Curve->Calculate_Conc

Caption: Bioanalytical workflow for 5-hydroxy omeprazole quantification.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are examples of data tables that are critical for the validation of the bioanalytical method.

Table 1: Calibration Curve for 5-Hydroxy Omeprazole

This table shows a representative calibration curve for the quantification of 5-hydroxy omeprazole in human plasma. The response is calculated as the peak area ratio of the analyte to the internal standard.

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse (Analyte Area / IS Area)
2.51,250500,0000.0025
5.02,550510,0000.0050
2512,750505,0000.0252
5025,200498,0000.0506
10050,800502,0000.1012
250126,000495,0000.2545
500251,000503,0000.4990
1000505,000501,0001.0080
Linearity (r²) > 0.995
Table 2: Accuracy and Precision of Quality Control Samples

This table demonstrates the intra-day and inter-day accuracy and precision of the method, assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Intra-Day Mean Conc. (ng/mL) (n=6)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Mean Conc. (ng/mL) (n=18)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low QC 7.57.34.597.37.65.8101.3
Mid QC 7576.53.2102.074.34.199.1
High QC 750735.02.898.0759.03.5101.2

Acceptance criteria are typically ±15% for accuracy and <15% for precision (±20% and <20% at the lower limit of quantification).

Conclusion

The protocols and data presented herein provide a robust framework for the design and execution of pharmacokinetic studies involving omeprazole and its primary metabolite, 5-hydroxy omeprazole. The use of this compound as an internal standard in conjunction with LC-MS/MS is critical for achieving the high level of accuracy and precision required for regulatory submissions and for making informed decisions in drug development. This methodology allows for a clear understanding of the metabolic profile of omeprazole and the impact of factors such as pharmacogenomics on its disposition.

References

Application Notes and Protocols for Biological Sample Preparation for 5-Hydroxy Omeprazole-D3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of 5-hydroxy omeprazole-D3. This deuterated internal standard is crucial for the accurate measurement of 5-hydroxy omeprazole (B731), a primary metabolite of the proton pump inhibitor omeprazole, in pharmacokinetic and drug metabolism studies. The following protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction have been compiled and validated to ensure reliable and reproducible results for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Three common methods for the extraction of 5-hydroxy omeprazole and its deuterated internal standard from biological matrices are detailed below. The choice of method may depend on the sample volume, required purity of the extract, and available laboratory equipment.

Protocol 1: Protein Precipitation (PPT)

This rapid and straightforward method is suitable for high-throughput sample processing. It involves the addition of a miscible organic solvent to precipitate plasma proteins, followed by centrifugation to isolate the analyte-containing supernatant.

Materials:

  • Biological sample (e.g., human plasma)

  • This compound internal standard solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution to the sample.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase if further concentration is required.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for sample cleanup, providing a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Biological sample (e.g., human plasma)

  • This compound internal standard solution

  • Extraction solvent: Ethyl acetate (B1210297) or a mixture of methylene (B1212753) chloride and isopropanol (B130326) (9:1, v/v).[1]

  • Alkalinizing agent (e.g., 0.1 M Sodium Hydroxide)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 500 µL of the biological sample into a centrifuge tube.

  • Add 50 µL of the this compound internal standard solution.

  • Add 50 µL of 0.1 M Sodium Hydroxide to alkalinize the sample.

  • Add 5 mL of the chosen extraction solvent (e.g., ethyl acetate).

  • Cap the tube and vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., mobile phase) and vortex for 30 seconds.

  • The reconstituted sample is ready for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can be automated.

Materials:

  • Biological sample (e.g., human plasma)

  • This compound internal standard solution

  • SPE cartridges (e.g., C18 or polymeric sorbent)[2]

  • Conditioning solvent: Methanol (B129727), HPLC grade[2]

  • Equilibration solvent: Water, HPLC grade[2]

  • Washing solution (e.g., 10% Methanol in water)[2]

  • Elution solvent: Methanol, HPLC grade[2]

  • SPE vacuum manifold or automated SPE system

  • Solvent evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.[2]

  • Equilibration: Pass 1 mL of water through the cartridge, ensuring the sorbent bed does not dry out.[2]

  • Sample Loading: Mix 500 µL of the biological sample with 50 µL of the this compound internal standard solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of the washing solution (e.g., 10% methanol in water) through the cartridge to remove polar interferences.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.

  • The reconstituted sample is ready for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the described sample preparation methods based on published literature. These values can be used as a benchmark for method development and validation.

Table 1: Recovery and Matrix Effect

Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Protein PrecipitationOmeprazoleNot specifiedNot specified
Liquid-Liquid Extraction5-Hydroxy Omeprazole>97Not specified
Omeprazole>97Not specified
Solid-Phase ExtractionOmeprazole90 - 110< 15

Data compiled from various sources. Actual performance may vary based on specific experimental conditions.

Table 2: Linearity and Sensitivity

Preparation MethodAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Protein PrecipitationOmeprazole1.2 - 1200[3]1.2[3]
Liquid-Liquid Extraction5-Hydroxy Omeprazole20 - 800[1]20[1]
Omeprazole20 - 800[1]20[1]
Solid-Phase Extraction5-Hydroxy Omeprazole5 - 250[4]5[4]
Omeprazole10 - 750[4]10[4]

Table 3: Precision and Accuracy

Preparation MethodAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Protein PrecipitationOmeprazole< 5[3]< 5[3]< 12[3]
Liquid-Liquid Extraction5-OH Omeprazole< 4.4[5]< 4.5[5]< 5.6[5]
Omeprazole< 4.4[5]< 4.4[5]< 4.1[5]
Solid-Phase Extraction5-OH Omeprazole< 11[4]< 11[4]Not specified
Omeprazole< 11[4]< 11[4]Not specified

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation methods.

Sample Preparation Workflow start Biological Sample (e.g., Plasma) add_is Add 5-Hydroxy Omeprazole-D3 (IS) start->add_is ppt_start Protein Precipitation add_is->ppt_start lle_start Liquid-Liquid Extraction add_is->lle_start spe_start Solid-Phase Extraction add_is->spe_start add_acn Add Acetonitrile ppt_start->add_acn vortex_ppt Vortex add_acn->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant analysis_ppt LC-MS/MS Analysis supernatant->analysis_ppt add_solvent Add Extraction Solvent & Alkalinize lle_start->add_solvent vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic evaporate_lle Evaporate collect_organic->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle analysis_lle LC-MS/MS Analysis reconstitute_lle->analysis_lle condition Condition & Equilibrate SPE Cartridge spe_start->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate_spe Evaporate elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe analysis_spe LC-MS/MS Analysis reconstitute_spe->analysis_spe

Caption: Experimental workflows for sample preparation.

The diagram below illustrates the signaling pathway of Omeprazole metabolism.

Omeprazole Metabolism omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 Hydroxylation cyp3a4 CYP3A4 omeprazole->cyp3a4 Sulfoxidation hydroxy_omeprazole 5-Hydroxy Omeprazole cyp2c19->hydroxy_omeprazole omeprazole_sulfone Omeprazole Sulfone cyp3a4->omeprazole_sulfone other_metabolites Other Metabolites hydroxy_omeprazole->other_metabolites omeprazole_sulfone->other_metabolites

Caption: Simplified metabolic pathway of omeprazole.

References

Application Notes and Protocols: 5-Hydroxy Omeprazole-D3 Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the solubilization and preparation of stock solutions of 5-Hydroxy Omeprazole-D3, a deuterated analog of a primary metabolite of Omeprazole (B731). Accurate preparation of stock solutions is critical for downstream applications such as metabolic studies, pharmacokinetic analysis, and its use as an internal standard in quantitative mass spectrometry-based assays. This document outlines the solubility of this compound in common laboratory solvents and provides a step-by-step guide for preparing and storing stock solutions to ensure their stability and integrity.

Introduction

This compound is the deuterium-labeled version of 5-Hydroxy Omeprazole, the principal metabolite of the proton pump inhibitor Omeprazole.[1] The incorporation of deuterium (B1214612) atoms provides a mass shift that is essential for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, allowing for precise quantification of its non-deuterated counterpart in biological matrices.[2] Given its crucial role in research and drug development, proper handling and preparation of this compound are paramount.

This document provides verified solubility data and standardized protocols for the preparation of stock solutions, ensuring reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₁₆D₃N₃O₄S
Molecular Weight 364.43 g/mol [2]
Appearance Off-white to light brown solid[2]
Storage (as solid) -20°C for up to 3 years[2]

Solubility Data

SolventThis compound Solubility5-Hydroxy Omeprazole (Non-deuterated) Solubility (for reference)
DMSO 10 mg/mL (27.44 mM) (requires sonication and warming)[2]10 mg/mL[3]
Chloroform Slightly soluble[4]Slightly soluble
DMF Data not available20 mg/mL[3]
Ethanol Data not available2 mg/mL[3]
Methanol Data not availableSlightly soluble
DMF:PBS (pH 7.2) (1:1) Data not available0.5 mg/mL[3]

Note on Aqueous Solubility: Omeprazole and its metabolites are known to be unstable in acidic conditions. Therefore, dissolving this compound directly in acidic aqueous buffers should be avoided. For experiments requiring aqueous solutions, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound solid

  • Anhydrous/low-moisture DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath sonicator

Protocol:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.644 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed compound. For 3.644 mg, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • To aid dissolution, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.[2]

    • Visually inspect the solution to ensure that all solid has completely dissolved.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Stock Solution Preparation Calculator

To aid in the preparation of stock solutions with different concentrations, the following table provides the required volume of DMSO for commonly used starting masses of this compound.

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg2.7440 mL[2]
5 mg13.7201 mL[2]
10 mg27.4401 mL[2]
5 mM 1 mg0.5488 mL[2]
5 mg2.7440 mL[2]
10 mg5.4880 mL[2]
10 mM 1 mg0.2744 mL[2]
5 mg1.3720 mL[2]
10 mg2.7440 mL[2]

Visualized Workflows

The following diagrams illustrate the key workflows described in these application notes.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Equilibrate Compound weigh Weigh 5-Hydroxy Omeprazole-D3 start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate & Warm (if necessary) vortex->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect aliquot Aliquot into Single-Use Volumes inspect->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long

Caption: Workflow for preparing a this compound stock solution.

Logical_Relationship_Diagram cluster_solvents Solubilization Options compound This compound (Solid) dmso DMSO (10 mg/mL) compound->dmso chloroform Chloroform (Slightly Soluble) compound->chloroform other_organic Other Organic Solvents (Refer to non-deuterated data) compound->other_organic aqueous Aqueous Buffers (Avoid direct dissolution) compound->aqueous stock_solution Concentrated Stock Solution dmso->stock_solution chloroform->stock_solution other_organic->stock_solution working_solution Working Solution (Diluted from stock) stock_solution->working_solution

Caption: Logical relationships for this compound solubilization.

References

Application of 5-Hydroxy Omeprazole-D3 for CYP2C19 Phenotyping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of numerous clinically important drugs. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in enzyme activity, resulting in different drug responses and potential adverse events. Accurate phenotyping of CYP2C19 activity is therefore essential for personalized medicine and in all phases of drug development. Omeprazole (B731), a widely used proton pump inhibitor, is primarily metabolized by CYP2C19 to its major metabolite, 5-hydroxyomeprazole.[1][2][3][4] The ratio of the parent drug to its metabolite in plasma serves as a reliable index of CYP2C19 metabolic activity.[1][3]

This document provides detailed application notes and protocols for the use of 5-Hydroxy Omeprazole-D3 in CYP2C19 phenotyping studies. The use of a deuterated internal standard, such as this compound, is crucial for accurate and precise quantification of 5-hydroxyomeprazole in biological matrices by mass spectrometry-based methods.[5]

Omeprazole Metabolism and CYP2C19 Phenotypes

Omeprazole is extensively metabolized in the liver, primarily by CYP2C19-mediated 5-hydroxylation and to a lesser extent by CYP3A4-mediated sulfoxidation.[1][4][6] The formation of 5-hydroxyomeprazole is the principal metabolic pathway governed by CYP2C19 activity.[1][4] Individuals can be classified into different phenotype groups based on their ability to metabolize omeprazole:

  • Ultrarapid Metabolizers (UMs): Possess increased enzyme activity, leading to rapid drug clearance.

  • Extensive Metabolizers (EMs): Have normal enzyme activity.

  • Intermediate Metabolizers (IMs): Exhibit decreased enzyme activity.

  • Poor Metabolizers (PMs): Have little to no enzyme function, resulting in significantly reduced drug clearance and increased exposure.

Data Presentation: Quantitative Analysis of CYP2C19 Phenotypes

The following tables summarize the hydroxylation index (HI) or metabolic ratio (MR) of omeprazole, which is the plasma concentration ratio of omeprazole to 5-hydroxyomeprazole, for different CYP2C19 genotypes. These values are typically determined from a blood sample taken 3 hours after a single oral dose of 20 mg omeprazole.[1][7][8]

CYP2C19 GenotypePhenotypeMean/Median Hydroxylation Index (HI) or Metabolic Ratio (MR)Reference Population
1/1Extensive Metabolizer (EM)2.4 (Mean)South Indian
1/2Intermediate Metabolizer (IM)5.3 (Mean)South Indian
2/2, 2/3Poor Metabolizer (PM)22.5 (Mean)South Indian

Table 1: Mean Hydroxylation Index of Omeprazole in a South Indian Population. [7]

CYP2C19 GenotypePhenotypeMedian Hydroxylation Index (HI)Reference Population
17/17Ultrarapid Metabolizer (UM)0.36Iranian
1/17Extensive Metabolizer (EM)0.71Iranian
1/1Extensive Metabolizer (EM)0.78Iranian
2/17Intermediate Metabolizer (IM)1.74Iranian
1/2Intermediate Metabolizer (IM)1.98Iranian
2/2Poor Metabolizer (PM)13.09Iranian

Table 2: Median Hydroxylation Index of Omeprazole in an Iranian Population. [8][9]

CYP2C19 GenotypePhenotypeMean Omeprazole AUC (0,infinity) (hnmol/L)Reference Population
1/1Extensive Metabolizer (EM)4151Healthy Volunteers
17/*17Ultrarapid Metabolizer (UM)1973Healthy Volunteers

Table 3: Mean Area Under the Curve (AUC) of Omeprazole in Healthy Volunteers. [3]

Experimental Protocols

In Vivo CYP2C19 Phenotyping Study Protocol

This protocol outlines the procedure for a clinical study to determine the CYP2C19 phenotype of an individual using omeprazole as a probe drug.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers or patients who have provided informed consent.
  • Ensure subjects have abstained from any medications known to inhibit or induce CYP2C19 for at least one week prior to the study.
  • Subjects should fast overnight for at least 8 hours before drug administration.

2. Omeprazole Administration:

  • Administer a single oral dose of 20 mg omeprazole with 240 mL of water.[7][8]

3. Blood Sampling:

  • Collect a venous blood sample (approximately 5 mL) into a tube containing an appropriate anticoagulant (e.g., EDTA) at 3 hours post-dose.[1][7][8]
  • Immediately centrifuge the blood sample to separate the plasma.
  • Store the plasma samples at -80°C until analysis.

Bioanalytical Protocol for Omeprazole and 5-Hydroxyomeprazole using LC-MS/MS with this compound Internal Standard

This protocol describes the quantification of omeprazole and 5-hydroxyomeprazole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

1. Materials and Reagents:

  • Omeprazole reference standard
  • 5-Hydroxyomeprazole reference standard
  • This compound (internal standard)[5]
  • HPLC-grade acetonitrile (B52724), methanol, and water
  • Formic acid or ammonium (B1175870) acetate
  • Human plasma (drug-free) for calibration standards and quality controls

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

  • Prepare stock solutions of omeprazole, 5-hydroxyomeprazole, and this compound in methanol.
  • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with a suitable solvent (e.g., 50% methanol).
  • Prepare calibration standards by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range that covers the expected in vivo concentrations.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add 200 µL of acetonitrile containing the internal standard (this compound).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example):
  • Omeprazole: m/z 346.1 → 197.9
  • 5-Hydroxyomeprazole: m/z 362.1 → 214.0
  • This compound: m/z 365.1 → 217.0

5. Data Analysis:

  • Integrate the peak areas for omeprazole, 5-hydroxyomeprazole, and the internal standard.
  • Calculate the peak area ratio of each analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
  • Determine the concentrations of omeprazole and 5-hydroxyomeprazole in the unknown samples from the calibration curve.
  • Calculate the Hydroxylation Index (HI) or Metabolic Ratio (MR) as:
  • HI/MR = [Omeprazole Plasma Concentration] / [5-Hydroxyomeprazole Plasma Concentration]

Visualizations

Omeprazole_Metabolism Omeprazole Omeprazole CYP2C19 CYP2C19 (Major Pathway) Omeprazole->CYP2C19 5-Hydroxylation CYP3A4 CYP3A4 (Minor Pathway) Omeprazole->CYP3A4 Sulfoxidation Hydroxy_Omeprazole 5-Hydroxyomeprazole Omeprazole_Sulfone Omeprazole Sulfone CYP2C19->Hydroxy_Omeprazole CYP3A4->Omeprazole_Sulfone

Caption: Metabolic pathway of omeprazole.

Phenotyping_Workflow cluster_study Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Subject_Recruitment Subject Recruitment (& Informed Consent) Fasting Overnight Fasting Subject_Recruitment->Fasting Dosing Oral Administration of 20mg Omeprazole Fasting->Dosing Blood_Sample Blood Sample Collection (at 3 hours post-dose) Dosing->Blood_Sample Plasma_Separation Plasma Separation & Storage at -80°C Blood_Sample->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation with IS) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification of Omeprazole & 5-Hydroxyomeprazole) Sample_Prep->LC_MS_MS Ratio_Calculation Calculate Metabolic Ratio (Omeprazole / 5-Hydroxyomeprazole) LC_MS_MS->Ratio_Calculation Phenotype_Determination Phenotype Determination (UM, EM, IM, PM) Ratio_Calculation->Phenotype_Determination

Caption: Experimental workflow for CYP2C19 phenotyping.

References

Application Note: Development and Validation of a Bioanalytical Method for the Quantification of a Small Molecule Drug in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is a critical component of drug discovery and development. The accuracy and reliability of bioanalytical data are paramount for pharmacokinetic, toxicokinetic, and biomarker studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[2]

A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs), which are analogs of the analyte containing stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the "gold standard" for internal standards in quantitative mass spectrometry-based assays.[1][3] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most effective correction for potential variabilities.[4][5]

This application note provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of a model small molecule drug, Imatinib , in human plasma using its stable isotope-labeled analog, Imatinib-d8 , as the internal standard. The validation experiments and acceptance criteria are based on the guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[6]

Experimental

Materials and Reagents
  • Analytes: Imatinib mesylate (Reference Standard) and Imatinib-d8 (Stable Isotope-Labeled Internal Standard). A Certificate of Analysis (CoA) should be obtained for both, detailing purity and isotopic enrichment for the SIL-IS.[7]

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant) from at least six different sources.[8]

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

Instrumentation
  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Imatinib and Imatinib-d8 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Imatinib by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Imatinib-d8 by diluting its primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

A protein precipitation method is employed for the extraction of Imatinib and Imatinib-d8 from human plasma.

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Imatinib-d8 working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-4.0 min: 20% B

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Imatinib: m/z 494.3 → 394.2

      • Imatinib-d8: m/z 502.3 → 402.2

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

Bioanalytical Method Validation

The method was validated according to the FDA, EMA, and ICH M10 guidelines.[6]

Selectivity

Selectivity was assessed by analyzing blank plasma samples from six different sources to evaluate potential interference from endogenous matrix components at the retention times of Imatinib and Imatinib-d8.[1]

Acceptance Criteria: The response of interfering peaks should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The calibration range was established from 2 ng/mL to 2000 ng/mL.

Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of quality control (QC) samples at four concentration levels: LLOQ (2 ng/mL), Low QC (LQC, 6 ng/mL), Medium QC (MQC, 200 ng/mL), and High QC (HQC, 1600 ng/mL) in a single run and across three different runs on three separate days.[8]

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal concentration for LQC, MQC, and HQC, and within ±20% for the LLOQ.

  • Precision: The coefficient of variation (CV) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[8]

Table 1: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Inter-day (n=15)
Mean Conc. (ng/mL) Accuracy (%) Precision (CV%) Mean Conc. (ng/mL)
LLOQ2.002.10105.08.52.08
LQC6.006.18103.05.26.24
MQC200.00198.4099.23.1201.60
HQC1600.001624.00101.52.51592.00
Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels using plasma from six different sources.[7]

  • Matrix Effect: The matrix factor (MF) is calculated by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. The IS-normalized MF is then calculated.

  • Recovery: The extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.[7]

Acceptance Criteria:

  • Matrix Effect: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[8]

  • Recovery: While no strict acceptance criteria are set, recovery should be consistent and reproducible.

Table 2: Matrix Effect and Recovery

QC LevelMatrix Effect Recovery
Mean IS-Normalized Matrix Factor CV (%) Mean Recovery (%)
LQC1.026.892.5
HQC0.994.594.1
Stability

The stability of Imatinib in human plasma was evaluated at LQC and HQC levels under various storage and handling conditions.[1]

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Table 3: Stability of Imatinib in Human Plasma

Stability ConditionQC LevelMean Conc. (ng/mL)Accuracy (%)
Short-term (Bench-top, 6 hours at RT) LQC6.12102.0
HQC1584.0099.0
Freeze-Thaw (3 cycles, -80°C to RT) LQC5.9499.0
HQC1608.00100.5
Long-term (30 days at -80°C) LQC6.30105.0
HQC1576.0098.5

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Imatinib-d8 Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Report Generate Report Calibration->Report

Caption: Workflow for the bioanalytical method of Imatinib.

SIL_IS_Selection Start Start: Select SIL-IS Purity Assess Chemical and Isotopic Purity Start->Purity Interference Check for Unlabeled Analyte in SIL-IS Solution Purity->Interference Purity ≥ 98% Isotopic Enrichment ≥ 99% Rejection Reject SIL-IS Lot Purity->Rejection Fails Chromatography Evaluate Chromatographic Co-elution with Analyte Interference->Chromatography Unlabeled Analyte ≤ 0.1% of IS Interference->Rejection Fails Validation Proceed with Method Validation Chromatography->Validation Co-elutes or has consistent relative retention time Chromatography->Rejection Significant Isotope Effect leading to separation

Caption: Decision tree for SIL-IS selection and evaluation.

Conclusion

The bioanalytical method described for the quantification of Imatinib in human plasma using Imatinib-d8 as an internal standard is selective, accurate, precise, and stable. The use of a stable isotope-labeled internal standard effectively compensated for variability in sample preparation and matrix effects, leading to reliable and reproducible data.[1][3] The validation results demonstrate that the method meets the regulatory requirements of the FDA, EMA, and ICH M10 guidelines and is suitable for supporting clinical and non-clinical studies.[6] The protocols and workflows presented can be adapted for the development and validation of bioanalytical methods for other small molecule drugs.

References

Application Note and Protocol: Identification of Omeprazole Metabolites in Brain Tissue Using a Deuterium-Labeled Isotope

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification of drug metabolites in brain tissue is a critical step in central nervous system (CNS) drug development and neuropharmacology research. Understanding how a drug is metabolized within the brain provides insights into its efficacy, potential toxicity, and the active compounds at the site of action. Omeprazole (B731), a widely used proton pump inhibitor, has been shown to have potential anti-inflammatory effects in the brain, making the study of its CNS metabolism particularly relevant.[1][2]

This application note details a methodology for the identification of omeprazole metabolites in mouse brain tissue through the co-administration of omeprazole and its stable isotope-labeled counterpart, D3-omeprazole.[1][2] The use of a stable isotope-labeled compound allows for the confident identification of drug-related metabolites from the complex brain matrix by searching for unique isotopic patterns using liquid chromatography-mass spectrometry (LC-MS). This approach facilitates the discovery of novel metabolites and provides a clearer understanding of the metabolic fate of the parent drug in the brain.[1][2] Among the metabolites identified using this method is 5-hydroxyomeprazole, a major metabolite of omeprazole.[1][3] The corresponding deuterated metabolite, 5-Hydroxy Omeprazole-D3, is formed from the metabolism of D3-omeprazole.

This document provides detailed protocols for animal dosing, brain tissue sample preparation, and LC-MS analysis for the identification of omeprazole metabolites.

Experimental Workflow

The overall experimental workflow for the identification of omeprazole metabolites in brain tissue is depicted below.

workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_dosing Co-administration of Omeprazole and D3-Omeprazole to Mice tissue_collection Brain Tissue Collection animal_dosing->tissue_collection Sacrifice at Time Points homogenization Brain Tissue Homogenization tissue_collection->homogenization extraction Metabolite Extraction homogenization->extraction lcms_analysis LC-QTOF-MS Analysis extraction->lcms_analysis data_processing Data Processing and Metabolite Identification lcms_analysis->data_processing

Figure 1: Experimental workflow for brain metabolite identification.

Materials and Methods

Animal Study
  • Animals: Male ICR mice (28-30 g) are used for the study.[1]

  • Housing: Mice are housed in groups with free access to standard rodent chow and water. They are acclimatized for at least one week before the experiment.[1]

  • Fasting: Animals are fasted for 12 hours prior to drug administration.[1]

  • Dosing: A mixture of omeprazole and D3-omeprazole (1:1 ratio) is administered to the mice. The typical dose is 10 mg/kg.[1] Administration can be performed via various routes, such as oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.).[1][4]

  • Sample Collection: At specified time points (e.g., 5, 15, 30, and 60 minutes) post-administration, mice are sacrificed. Brain tissue is immediately collected and stored at -80 °C until analysis.[1]

Brain Tissue Sample Preparation Protocol
  • Homogenization:

    • Place a weighed portion of the frozen brain tissue in a tube.

    • Add a 4-fold volume of 0.1 M phosphate (B84403) buffer.

    • Homogenize the tissue thoroughly using a tissue homogenizer.

  • Metabolite Extraction:

    • Take 10 µL of the brain homogenate and place it in a clean microcentrifuge tube.[4]

    • Add 100 µL of acetonitrile (B52724) (ACN) containing an internal standard (e.g., verapamil) for extraction.[1]

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge the mixture at 10,000 rpm for 5 minutes at 4 °C.[1]

    • Transfer 50 µL of the supernatant to a new tube.

    • Dilute the supernatant with 100 µL of distilled water.[1]

    • Transfer the final mixture to an LC vial for analysis.

LC-MS/MS Analysis for Metabolite Identification

Liquid chromatography coupled with quadrupole time-of-flight (QTOF) mass spectrometry is used for the identification of metabolites.

LC-MS/MS System and Conditions

The following table summarizes the typical LC-MS/MS conditions for metabolite identification.

ParameterCondition
LC System Agilent 1260 Infinity LC system or equivalent
Column C18 column (e.g., 2.1 × 100 mm, 3.5 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL/min[1]
Injection Volume 10 µL[4]
MS System SCIEX Triple TOF 5600 or equivalent
Ion Source Electrospray Ionization (ESI)
Scan Mode Information-Dependent Analysis (IDA)[1][2]
Ionization Mode Positive
LC Gradient for Metabolite Identification

The following gradient is optimized for the separation of omeprazole and its metabolites.[1]

Time (min)% Mobile Phase B
0 - 15
1 - 135 → 40
13 - 13.540 → 45
13.5 - 15.545 → 90
15.5 - 17.990
17.9 - 1890 → 5
18 - 235

Data Analysis and Metabolite Identification

The core principle of this method is the identification of paired peaks with a specific mass difference corresponding to the deuterium (B1214612) labeling.

dataprocessing raw_data Acquire LC-MS Data (Full Scan and IDA) peak_picking Peak Picking and Feature Detection raw_data->peak_picking isotope_pairing Isotope Pattern Matching (Mass difference of 3 Da) peak_picking->isotope_pairing metabolite_id Putative Metabolite Identification isotope_pairing->metabolite_id pathway_analysis Metabolic Pathway Mapping metabolite_id->pathway_analysis

Figure 2: Data processing workflow for metabolite identification.

Metabolites of omeprazole are identified by searching for mass signals that appear as doublets with a mass difference of 3 Daltons (Da), corresponding to the three deuterium atoms in D3-omeprazole.[1] The presence of such a doublet with the same retention time is a strong indicator of an omeprazole-related metabolite.

Results

Following the co-administration of omeprazole and D3-omeprazole, a number of metabolites can be identified in the brain tissue. A study using this methodology successfully identified seventeen metabolites of omeprazole in mouse brain and plasma.[1][2] These included known metabolites such as 5-hydroxyomeprazole and omeprazole sulfone, as well as newly identified metabolites like a hydroxy glucuronide conjugate.[1]

The table below summarizes some of the key metabolites of omeprazole that can be identified in brain tissue.

Metabolite NameMetabolic Reaction
5-HydroxyomeprazoleHydroxylation
Omeprazole SulfoneOxidation
Omeprazole SulfideReduction
Hydroxy GlucuronideGlucuronidation

The relative abundance of these metabolites can vary depending on the route of administration and the time point of analysis.[1][2]

Discussion

The use of stable isotope-labeled compounds in conjunction with high-resolution mass spectrometry is a powerful technique for metabolite identification in complex biological matrices like brain tissue.[5][6] This approach offers high confidence in distinguishing drug-related material from endogenous metabolites. The identification of a wide range of metabolites, including both phase I and phase II products, provides a comprehensive picture of the drug's metabolic fate in the CNS.

The presence of omeprazole and its metabolites in the brain suggests that these compounds may have direct effects on CNS targets.[1][2] Further quantitative studies are necessary to determine the concentration of each metabolite in the brain and to correlate these concentrations with potential pharmacological or toxicological effects.

Conclusion

This application note provides a detailed protocol for the identification of omeprazole metabolites in brain tissue using a deuterium-labeled tracer. The described workflow, from in vivo studies to LC-MS analysis and data processing, offers a robust and reliable method for researchers in drug metabolism, neuropharmacology, and toxicology. This methodology can be adapted for the study of other CNS-active drugs to elucidate their metabolic pathways within the brain.

References

Quantitative Analysis of Omeprazole Sulfone with 5-Hydroxy Omeprazole-D3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of omeprazole (B731) sulfone in biological matrices, specifically human plasma, using 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard (SIL-IS). The protocol outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The use of a deuterated analog of a related metabolite as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Introduction

Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] Two of its major metabolites are 5-hydroxyomeprazole and omeprazole sulfone.[1] Accurate quantification of these metabolites is crucial for understanding the pharmacokinetics of omeprazole and its interindividual variability. This protocol focuses on the determination of omeprazole sulfone, employing this compound as an internal standard to ensure robust and reliable analytical results. This compound is a deuterium-labeled version of 5-hydroxyomeprazole and serves as an ideal internal standard due to its similar chemical properties and chromatographic behavior to the analyte of interest, omeprazole sulfone.[2]

Metabolic Pathway of Omeprazole

The metabolic conversion of omeprazole to its primary metabolites is a key aspect of its pharmacological profile. The following diagram illustrates the metabolic pathway leading to the formation of omeprazole sulfone and 5-hydroxyomeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole CYP3A4 CYP3A4 Omeprazole->CYP3A4 CYP2C19 CYP2C19 Omeprazole->CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone CYP3A4->Omeprazole_Sulfone Sulfoxidation Hydroxy_Omeprazole 5-Hydroxy Omeprazole CYP2C19->Hydroxy_Omeprazole Hydroxylation

Metabolic pathway of omeprazole.

Experimental Protocols

Materials and Reagents
  • Omeprazole Sulfone analytical standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Human plasma (drug-free, with anticoagulant)

  • 96-well plates or microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for Omeprazole Sulfone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole Sulfone362.1198.1
This compound (IS)365.1214.1

Note: The optimal product ion for this compound should be experimentally determined, though the transition to m/z 214 is a probable fragmentation pathway based on the non-deuterated analogue.[3]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.

Table 2: Typical Calibration Curve Parameters for Omeprazole Sulfone

ParameterValue
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99

Table 3: Precision and Accuracy Data for Omeprazole Sulfone

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1< 20± 20< 20± 20
Low3< 15± 15< 15± 15
Medium100< 15± 15< 15± 15
High800< 15± 15< 15± 15

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation, RE: Relative Error. Values are representative and should be established during in-house validation.

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of omeprazole sulfone.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometry (MRM) Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for omeprazole sulfone analysis.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of omeprazole sulfone in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for clinical and research applications. This protocol serves as a comprehensive guide for researchers and scientists involved in drug metabolism and pharmacokinetic studies of omeprazole.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of mass spectrometry parameters for the analysis of 5-Hydroxy Omeprazole-D3.

Mass Spectrometry Parameter Optimization

The successful quantification of this compound using tandem mass spectrometry relies on the careful optimization of several key parameters. The goal is to achieve a sensitive, specific, and reproducible method. This compound is a deuterated analog of 5-Hydroxy Omeprazole (B731) and is commonly used as an internal standard in pharmacokinetic and analytical studies.

Key Parameters and Recommended Starting Points

The following table summarizes the critical mass spectrometry parameters and provides recommended starting values for the optimization of this compound analysis. It is crucial to perform individual optimization on your specific instrument to achieve the best performance.

ParameterAnalyteRecommended Starting m/zNotes
Precursor Ion 5-Hydroxy Omeprazole362.1The protonated molecule [M+H]⁺.
This compound365.1The protonated molecule [M+H]⁺, accounting for the three deuterium (B1214612) atoms.
Product Ion(s) 5-Hydroxy Omeprazole214.0A common and often abundant fragment ion.
198.0Another potential fragment ion to consider for confirmation.
149.1A fragment corresponding to the benzimidazole (B57391) moiety, common to omeprazole and its metabolites.[1]
This compound214.0Assuming the deuterium labels are on the portion of the molecule that is lost during fragmentation.
201.0A potential fragment ion if the deuterium labels are retained on this fragment.
149.1This fragment is unlikely to be shifted if the deuterium labels are on the methoxy (B1213986) group of the pyridine (B92270) ring.
Declustering Potential (DP) This compound40 - 80 VOptimization is critical to prevent in-source fragmentation and maximize ion transmission.
Collision Energy (CE) This compound20 - 40 eVThis will need to be optimized for each specific product ion to achieve the highest intensity.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps for optimizing the declustering potential and collision energy for this compound using a triple quadrupole mass spectrometer.

Objective: To determine the optimal DP and CE for the selected MRM transitions of this compound.

Materials:

  • This compound analytical standard

  • A suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Infusion pump

  • Triple quadrupole mass spectrometer

Procedure:

  • Prepare a standard solution of this compound at a concentration of approximately 100-500 ng/mL in the infusion solvent.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan (Q1 scan) to confirm the m/z of the precursor ion ([M+H]⁺ at ~365.1).

  • Perform a product ion scan by selecting the precursor ion (m/z 365.1) in Q1 and scanning Q3 to identify the major fragment ions.

  • Optimize the Declustering Potential (DP):

    • Set the instrument to monitor the precursor ion (m/z 365.1).

    • Ramp the DP voltage across a range (e.g., 20 V to 120 V).

    • Plot the ion intensity against the DP voltage and select the voltage that gives the maximum intensity without significant fragmentation.

  • Optimize the Collision Energy (CE):

    • Select the desired precursor ion (m/z 365.1) and one of the major product ions identified in step 4.

    • Ramp the CE across a range (e.g., 10 eV to 50 eV).

    • Plot the product ion intensity against the CE and determine the energy that yields the highest and most stable signal.

  • Repeat CE optimization for any other product ions you wish to monitor.

  • Finalize the MRM method with the optimized precursor/product ion transitions, DP, and CE values.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal for this compound 1. Incorrect mass spectrometry parameters. 2. Poor ionization efficiency. 3. Degradation of the analyte.[2][3] 4. Ion suppression from the sample matrix.1. Verify the precursor and product ion m/z values. Re-optimize DP and CE. 2. Ensure the mobile phase is compatible with positive electrospray ionization (e.g., contains a small amount of formic acid). 3. Omeprazole and its metabolites are known to be unstable in acidic conditions and sensitive to light and heat.[2][3] Ensure proper sample storage and handling. Use freshly prepared solutions. 4. Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample if sensitivity allows.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Chemical noise from the sample matrix. 3. Electronic noise.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Implement a more effective sample preparation method to remove interfering substances. 3. Consult the instrument manufacturer's guide for diagnosing and resolving electronic noise issues.
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase.1. Back-flush or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Consider a different column chemistry or mobile phase additives.
Isotopic Cross-talk Contribution of the M+2 or M+3 isotope of the non-labeled analyte to the signal of the deuterated internal standard.1. Ensure a sufficient mass difference between the analyte and the internal standard (D3 is generally sufficient). 2. Check for impurities in the analytical standards. 3. If cross-talk is observed, it may be necessary to correct for it mathematically during data processing.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The protonated molecule [M+H]⁺ of 5-Hydroxy Omeprazole has a monoisotopic mass of approximately 361.1 g/mol . Therefore, the expected precursor ion is around m/z 362.1. For the D3 variant, with three deuterium atoms replacing three hydrogen atoms, the expected precursor ion [M+H]⁺ will be approximately m/z 365.1.

Q2: Which product ions should I monitor for this compound?

A2: A commonly used product ion for 5-hydroxyomeprazole is m/z 214. Assuming the deuterium labels are not on this fragment, you can monitor the transition m/z 365.1 → 214.0. Another potential product ion is related to the benzimidazole moiety at m/z 149.1.[1] It is recommended to perform a product ion scan to confirm the most abundant and specific fragments on your instrument.

Q3: What are typical starting points for collision energy (CE) and declustering potential (DP)?

A3: For small molecules like this compound, a good starting range for DP is typically 40-80 Volts, and for CE, 20-40 electron volts. However, these values are highly instrument-dependent and should be optimized by infusing a standard solution of the analyte.

Q4: I am observing poor stability of my this compound solutions. What could be the cause?

A4: Omeprazole and its metabolites are known to be unstable under acidic conditions and are also sensitive to light and heat.[2][3] It is recommended to prepare solutions fresh and store them at low temperatures (e.g., -20°C or -80°C) and protected from light. The stability in the autosampler should also be evaluated.

Q5: How can I minimize ion suppression when analyzing biological samples?

A5: Ion suppression is a common issue in LC-MS/MS analysis of biological samples. To minimize its effects:

  • Improve sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.

  • Optimize chromatography: Ensure chromatographic separation of the analyte from the bulk of the matrix components.

  • Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering substances.

  • Use a stable isotope-labeled internal standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the optimization of mass spectrometry parameters for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis cluster_start Start cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions cluster_end End Start Method Development Start Problem Observe Issue: - Low/No Signal - High Background - Poor Peak Shape - Inconsistent Results Start->Problem Check_MS_Params Review MS Parameters (Precursor/Product Ions, CE, DP) Problem->Check_MS_Params Signal-related? Check_Chromatography Evaluate Chromatography (Column, Mobile Phase, Gradient) Problem->Check_Chromatography Peak shape issue? Check_Sample_Prep Assess Sample Preparation (Extraction, Cleanup) Problem->Check_Sample_Prep Matrix effects? Check_Analyte_Stability Verify Analyte Stability (Storage, Sample Age) Problem->Check_Analyte_Stability Inconsistent over time? Reoptimize_MS Re-optimize MS Parameters Check_MS_Params->Reoptimize_MS Modify_LC Modify LC Method Check_Chromatography->Modify_LC Improve_Cleanup Improve Sample Cleanup Check_Sample_Prep->Improve_Cleanup Fresh_Samples Prepare Fresh Samples/Standards Check_Analyte_Stability->Fresh_Samples End Method Optimized Reoptimize_MS->End Modify_LC->End Improve_Cleanup->End Fresh_Samples->End

A logical workflow for troubleshooting common LC-MS/MS issues.

References

5-Hydroxy Omeprazole-D3 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 5-Hydroxy Omeprazole-D3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: As a powder, it is recommended to store the compound at -20°C for up to 3 years.[1]

  • In Solvent: Once dissolved, the stability of the solution is dependent on the storage temperature. For long-term storage, it is advised to store aliquots at -80°C, where it is stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is crucial to use a suitable solvent, such as DMSO.[1]

Q2: How should I handle this compound upon receipt?

The compound is typically shipped at room temperature.[1] Upon receipt, it is recommended to store it at -20°C for long-term preservation.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors related to the stability of the compound. One of the primary reasons is the degradation of the compound due to improper storage or handling. 5-Hydroxy Omeprazole, and its deuterated analog, are known to be unstable in acidic conditions.[2][3] Ensure that the pH of your experimental solutions is not acidic. Repeated freeze-thaw cycles of stock solutions can also lead to degradation and should be avoided by preparing and storing small, single-use aliquots.[1]

Q4: Can I store solutions of this compound at room temperature?

Based on stability data for the parent compound, omeprazole, it is not recommended to store solutions of this compound at room temperature for extended periods, especially in neutral or acidic aqueous solutions, due to the potential for degradation.

Q5: Is this compound sensitive to light?

Omeprazole, the parent compound, is known to be sensitive to light.[4][5] Therefore, it is best practice to protect solutions of this compound from light to minimize the risk of photodegradation.

Data Presentation: Storage and Stability Summary

The following tables summarize the recommended storage conditions and stability data for this compound.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Table 2: Solution Stability

SolventStorage TemperatureStability
DMSO-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Purity or Presence of Degradants in a Freshly Prepared Sample Improper storage of the solid compound.Ensure the solid compound has been stored at the recommended -20°C.
Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Inconsistent Results Between Experiments Degradation of stock solution.Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles.
pH of the experimental medium.5-Hydroxy Omeprazole is acid-labile; ensure the pH of your solutions is neutral or slightly alkaline.
Loss of Compound Over Time in Solution Storage at an inappropriate temperature.Store solutions at -80°C for long-term stability.
Exposure to light.Protect solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques like LC-MS/MS.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (Solid & Solution, 60-80°C) prep_stock->thermal photo Photodegradation (UV & Fluorescent Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc calc Calculate % Degradation hplc->calc char Characterize Degradants (LC-MS/MS) calc->char

Forced Degradation Experimental Workflow.

troubleshooting_guide cluster_storage Storage & Handling cluster_solution Solution Preparation cluster_environment Experimental Environment start Inconsistent Experimental Results? check_storage Check Storage Conditions (Solid: -20°C, Solution: -80°C) start->check_storage check_aliquots Using Single-Use Aliquots? check_storage->check_aliquots Correct check_storage->check_aliquots Incorrect -> Correct Storage check_ph Verify pH of Medium (Avoid Acidic Conditions) check_aliquots->check_ph Yes check_aliquots->check_ph No -> Prepare Aliquots check_solvent Solvent Purity & Integrity? check_ph->check_solvent Neutral/Alkaline check_ph->check_solvent Acidic -> Adjust pH check_light Protect from Light? check_solvent->check_light High Purity check_solvent->check_light Questionable -> Use New Solvent end Re-run Experiment check_light->end Yes check_light->end No -> Protect from Light

Troubleshooting Decision Tree.

References

Technical Support Center: Bioanalysis of Omeprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of omeprazole (B731) and its metabolites.

Troubleshooting Guides

Issue: Poor Peak Shape, Tailing, or Carryover

Q1: My chromatographic peaks for omeprazole and its metabolites are showing significant tailing. What are the likely causes and how can I fix this?

A1: Peak tailing for omeprazole, a weakly basic compound, can often be attributed to secondary interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are several troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your aqueous mobile phase is optimized. For a weakly basic compound like omeprazole, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can ensure the analyte is in its protonated form, which can improve peak shape.

  • Column Choice: If peak tailing persists, consider using a column with advanced end-capping or a different stationary phase chemistry, such as a C18+ column, which is designed to provide sharp and symmetrical peaks for basic compounds even at low pH.[1]

  • Sample Solvent: The solvent used to reconstitute the dried extract can impact peak shape. It is generally recommended to reconstitute in a solvent that is of similar or weaker elution strength than the initial mobile phase to ensure good on-column focusing.

Q2: I'm observing carryover in my blank injections after a high concentration sample. How can I minimize this?

A2: Carryover can originate from various components of the LC-MS/MS system. A systematic approach is needed to identify and resolve the source:

  • Autosampler Wash: The most common source of carryover is the autosampler. Ensure your wash solution is effective at removing omeprazole and its metabolites. A strong organic solvent, or a series of washes with different solvents (e.g., acidic, basic, organic), may be necessary.

  • Injection Valve and Loop: If a strong wash solution doesn't resolve the issue, the injection valve or loop may be contaminated. Follow the manufacturer's instructions for cleaning or replacing these components.

  • Chromatographic Column: Carryover can also occur on the analytical column. A thorough column wash with a strong solvent at the end of each run or batch can help. In some cases, back-flushing the column may be effective.

Issue: Inconsistent or Low Analyte Recovery

Q3: My recovery of omeprazole and its metabolites is low and variable between samples. What could be the cause and how can I improve it?

A3: Low and inconsistent recovery is often linked to the sample preparation process. Here are some key areas to investigate:

  • Extraction Method: The choice of extraction method is critical. While protein precipitation (PPT) is a simple and fast technique, it may not provide sufficient cleanup, leading to matrix effects that can manifest as low recovery.[2][3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components and can improve recovery.[2][3]

  • LLE Optimization: If using LLE, ensure the pH of the sample is adjusted to a level where omeprazole and its metabolites are uncharged to facilitate their transfer into the organic solvent.[3] The choice of organic solvent is also important; a mixture of solvents may be needed to efficiently extract all analytes.

  • Analyte Stability: Omeprazole is known to be unstable under acidic conditions.[1][4] Ensure that the pH of your samples and extraction solutions is controlled to prevent degradation of the analyte during sample preparation.

Issue: Suspected Matrix Effects (Ion Suppression or Enhancement)

Q4: I am seeing significant variability in my results that I suspect is due to matrix effects. How can I confirm and address this?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.[5][6] Here is a systematic approach to diagnose and mitigate them:

  • Assess Matrix Effects: A common method to evaluate matrix effects is the post-extraction addition method.[5] This involves comparing the analyte's peak response in an extracted blank matrix spiked with the analyte to the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.[5]

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is the most effective way to compensate for matrix effects.[7][8] A stable isotope-labeled (SIL) internal standard (e.g., omeprazole-d3) is considered the "gold standard" as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5][7][8] If a SIL-IS is not available, a structural analog (e.g., lansoprazole (B1674482), pantoprazole) can be used, but it may not compensate as effectively.[5][7][9]

  • Optimize Sample Preparation: If matrix effects persist, improving the sample cleanup procedure is crucial.[3][5] Techniques like LLE or SPE are generally better at removing phospholipids (B1166683) and other endogenous components that often cause matrix effects compared to protein precipitation.[3][10]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate the analytes from the interfering matrix components can significantly reduce matrix effects.[5] This can be achieved by modifying the gradient elution profile or trying a column with a different chemistry.[5]

  • Alternative Ionization: If using electrospray ionization (ESI), which is susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI), as it is often less prone to ion suppression.[5][11]

Frequently Asked Questions (FAQs)

Q5: What are the major metabolites of omeprazole I should be monitoring?

A5: The primary metabolites of omeprazole are 5-hydroxyomeprazole and omeprazole sulfone.[12][13] Omeprazole is metabolized mainly by the cytochrome P450 enzymes CYP2C19 to 5-hydroxyomeprazole and to a lesser extent by CYP3A4 to omeprazole sulfone.[12][14][15][16][17]

Q6: What type of internal standard is best for the bioanalysis of omeprazole and its metabolites?

A6: A stable isotope-labeled (SIL) internal standard, such as omeprazole-d3, is highly recommended.[5][7] SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute and experience the same degree of matrix effects, leading to more accurate and precise quantification.[7][8] While structural analogs like lansoprazole or pantoprazole (B1678409) can be used, they may not fully compensate for matrix effects.[9][18]

Q7: What are the common sample preparation techniques used for omeprazole bioanalysis?

A7: The most common sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]

  • PPT is fast but provides minimal cleanup.[3]

  • LLE offers better cleanup by extracting the analytes into an immiscible organic solvent.[3][13]

  • SPE can provide the cleanest extracts by using a solid sorbent to selectively retain and elute the analytes.

Q8: How can I assess the recovery of my extraction method?

A8: The recovery of an extraction method is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration.[18] Specifically, you compare the peak area of the analyte in an extracted quality control (QC) sample to the peak area of a QC sample where the analyte has been added to the extracted blank matrix (post-extraction spike).

Quantitative Data Summary

Table 1: Representative LC-MS/MS Method Validation Parameters for Omeprazole Bioanalysis

ParameterOmeprazole5-HydroxyomeprazoleOmeprazole SulfoneInternal StandardReference
Linearity Range (ng/mL) 0.50 - 8005 - 25010 - 750N/A[13][19]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50 - 10510N/A[13][19]
Intra-day Precision (%RSD) 0.4 - 8.5< 11< 11N/A[13][19]
Inter-day Precision (%RSD) 1.2 - 6.8< 11< 11N/A[13][19]
Accuracy (%RE) < 5.7N/AN/AN/A[19]
Mean Extraction Recovery (%) 84.27 - 87.54N/AN/A83.62 - 87.24[18]

Note: The values presented are a summary from multiple sources and may vary depending on the specific analytical method and laboratory.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Omeprazole and Metabolites in Human Plasma

  • Sample Aliquoting: To 250 µL of human plasma in a clean microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Omeprazole-d3 in methanol). Vortex for 10 seconds.

  • pH Adjustment (Optional but Recommended): Add a small volume of a basic buffer (e.g., ammonium (B1175870) bicarbonate) to raise the pH, ensuring the analytes are in their neutral form.

  • Extraction: Add 1.0 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40, v/v).[19]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to mix.

  • Injection: Transfer the reconstituted sample to an autosampler vial and inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Parameters

  • LC System: HPLC or UPLC system

  • Column: A reversed-phase C18 column (e.g., Purospher Star C18, 5 µm, 100 x 4.6 mm).[18][20]

  • Mobile Phase A: 5mM Ammonium Bicarbonate in water, pH adjusted to 8.0 with formic acid.[18][20]

  • Mobile Phase B: Acetonitrile.[18][20]

  • Gradient: A suitable gradient to separate the analytes from matrix interferences.

  • Flow Rate: 0.6 - 1.0 mL/min.[9][18][20]

  • Injection Volume: 10 µL.[18][20]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[18][20]

  • MRM Transitions:

    • Omeprazole: m/z 346.1 -> 198.0[20][21]

    • 5-Hydroxyomeprazole: m/z 362.1 -> 214.1 (representative)

    • Omeprazole Sulfone: m/z 362.1 -> 198.0 (representative)

    • Lansoprazole (IS): m/z 370.0 -> 252.0[20][21]

Visualizations

Omeprazole_Metabolism cluster_omeprazole Omeprazole cluster_metabolites Metabolites omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole (Major Metabolite) omeprazole->hydroxy_omeprazole CYP2C19 (Major) CYP3A4 (Minor) omeprazole_sulfone Omeprazole Sulfone (Minor Metabolite) omeprazole->omeprazole_sulfone CYP3A4

Caption: Metabolic pathway of omeprazole.

Troubleshooting_Workflow start Inconsistent Results or Poor Sensitivity Observed assess_me Assess for Matrix Effects (Post-extraction addition) start->assess_me is_check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? assess_me->is_check use_sil Implement SIL-IS is_check->use_sil No optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) is_check->optimize_sp Yes use_sil->assess_me optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc change_ion Consider Alternative Ionization (e.g., APCI) optimize_lc->change_ion revalidate Re-validate Method change_ion->revalidate

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Chromatographic Separation of Omeprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of omeprazole (B731) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating omeprazole and its metabolites?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most prevalent methods for the separation of omeprazole and its metabolites.[1][2][3] These methods typically utilize C8 or C18 columns.[4][5][6]

Q2: What are the major metabolites of omeprazole that I should be looking to separate?

A2: The primary metabolites of omeprazole that are often targeted for separation are 5-hydroxyomeprazole and omeprazole sulfone.[7][8][9][10]

Q3: Why is omeprazole prone to degradation during analysis, and how can I prevent it?

A3: Omeprazole is an acid-labile compound, meaning it degrades rapidly in acidic conditions.[11][12] To minimize degradation during analysis, it is crucial to maintain the pH of the mobile phase in the neutral to alkaline range, typically around pH 7.0 or higher.[6][13] Omeprazole has been found to be most stable at pH 8.[7]

Q4: What are isobaric compounds in the context of omeprazole analysis, and why are they a challenge?

A4: Isobaric compounds are molecules that have the same mass but different structures. In omeprazole analysis, certain degradation products can be isobaric, making them difficult to distinguish using mass spectrometry alone.[14] For instance, Omeprazole-n-Oxide and Omeprazole Sulphone have the same mass.[14] Achieving good chromatographic separation is therefore essential to differentiate and accurately quantify these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of omeprazole and its metabolites.

Problem 1: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks for omeprazole and its metabolites or impurities.

  • Inability to accurately quantify individual components.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. A gradient elution is often more effective than isocratic elution for separating complex mixtures of omeprazole and its degradation products.[2][3]
Incorrect Mobile Phase pH The pH of the mobile phase significantly impacts the retention and selectivity of omeprazole and its metabolites. Experiment with pH values in the neutral to slightly alkaline range (pH 7-9) to improve separation.[2]
Suboptimal Column Chemistry While C18 columns are common, a C8 column might provide different selectivity.[4][5] Consider using a column with a different stationary phase if resolution issues persist.
Inadequate Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution.[2] However, be mindful of the thermal stability of the analytes.
Problem 2: Tailing or Asymmetric Peaks

Symptoms:

  • Peaks exhibit a "tail" rather than a symmetrical Gaussian shape.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column Silanols Omeprazole is a weak base and can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[14] Using a base-deactivated column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this issue.[6]
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Column Degradation A deteriorating column can lose its efficiency and lead to poor peak shapes. Replace the column if performance does not improve with other troubleshooting steps.
Problem 3: Long Analysis Run Times

Symptoms:

  • Excessively long chromatographic runs, reducing sample throughput.

Possible Causes & Solutions:

CauseRecommended Solution
Isocratic Elution with High Retention Switch to a gradient elution method to progressively increase the organic solvent concentration, which will elute highly retained compounds faster.
Low Flow Rate Increasing the flow rate can shorten the run time, but it may also decrease resolution and increase backpressure. Optimize the flow rate as part of method development.
Inefficient Column Technology Consider transitioning from HPLC to UPLC. UPLC systems use smaller particle size columns (e.g., sub-2 µm) which can provide faster separations with higher resolution.[2][3][15]

Experimental Protocols

Below are examples of detailed methodologies for the chromatographic separation of omeprazole and its metabolites.

HPLC Method for Omeprazole and its Metabolites in Human Plasma[7]
  • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 302 nm (0-5.2 min), 262 nm (5.2-7.0 min), and 302 nm (7.0-16 min)

  • Sample Preparation: Liquid-liquid extraction from plasma using ethyl acetate (B1210297) and n-hexane.

UPLC-TOF/MS Method for Omeprazole and Related Substances[2][3]
  • Column: Acquity BEH shield RP18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Buffer (pH 8.9)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program is utilized to achieve separation.

  • Flow Rate: Optimized during method development.

  • Column Temperature: 40 °C

  • Detection: UV at 305 nm and TOF/MS in positive ion mode.

Visualizations

Chromatographic Troubleshooting Workflow

TroubleshootingWorkflow cluster_Symptoms Observed Problem cluster_Causes Potential Causes cluster_Solutions Corrective Actions PoorResolution Poor Peak Resolution or Co-elution MobilePhase Mobile Phase (Composition, pH) PoorResolution->MobilePhase Check Column Column (Chemistry, Degradation) PoorResolution->Column Check PeakTailing Peak Tailing or Asymmetry PeakTailing->MobilePhase Check PeakTailing->Column Check Sample Sample (Concentration, Matrix) PeakTailing->Sample Check LongRunTime Long Run Time MethodParams Method Parameters (Flow Rate, Gradient) LongRunTime->MethodParams Check OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH, Additives) MobilePhase->OptimizeMobilePhase Action ChangeColumn Select Different Column or Replace Old One Column->ChangeColumn Action AdjustMethod Adjust Flow Rate or Gradient Program MethodParams->AdjustMethod Action PrepareSample Dilute Sample or Improve Cleanup Sample->PrepareSample Action OptimizeMobilePhase->PoorResolution Verify OptimizeMobilePhase->PeakTailing Verify ChangeColumn->PoorResolution Verify ChangeColumn->PeakTailing Verify AdjustMethod->LongRunTime Verify PrepareSample->PeakTailing Verify

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

troubleshooting low recovery of 5-Hydroxy Omeprazole-D3 in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 5-Hydroxy Omeprazole-D3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low recovery for this compound during extraction?

A1: Low recovery of this compound can stem from several factors, primarily related to its chemical instability and interactions with the sample matrix. Key causes include:

  • Degradation: this compound, like its parent compound omeprazole (B731), is highly unstable in acidic conditions.[1][2][3] Exposure to low pH during sample collection, storage, or extraction can lead to significant degradation and, consequently, lower recovery.

  • Suboptimal Extraction Parameters: Incorrect pH, inappropriate solvent selection, or insufficient solvent volume during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can result in incomplete extraction of the analyte from the sample matrix.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte's signal during LC-MS/MS analysis, which can be misinterpreted as low recovery.[6][7] Phospholipids are a common source of ion suppression in plasma samples.[7]

  • Improper SPE Cartridge Handling: For SPE, issues such as column drying, overloading the sorbent, using a wash solvent that is too strong, or an elution solvent that is too weak can all contribute to poor recovery.[4][5]

Q2: What is the expected recovery rate for this compound?

A2: While specific recovery data for the deuterated form is not always detailed separately, the recovery for omeprazole and its metabolites is generally high when optimized methods are used. The following table summarizes recovery data from various studies on omeprazole and its metabolites, which can serve as a benchmark for this compound.

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
OmeprazoleHuman PlasmaLLE84.27 - 87.54[6]
Omeprazole EnantiomersHuman Plasma & Oral FluidMEPS95[8][9]
Midazolam & 1-OH-MidazolamHuman PlasmaSPE91.2 - 98.6[10]

LLE: Liquid-Liquid Extraction, MEPS: Microextraction by Packed Sorbent, SPE: Solid-Phase Extraction

Q3: How does the stability of this compound affect its recovery?

A3: The stability of this compound is critically dependent on pH. Omeprazole and its metabolites degrade rapidly in acidic environments.[1][2][3] The degradation half-life of omeprazole is approximately 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.[2] To ensure high recovery, it is crucial to maintain a neutral to alkaline pH throughout the entire sample handling and extraction process.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: You are experiencing low recovery of this compound when using a liquid-liquid extraction protocol.

Troubleshooting Workflow:

LLE_Troubleshooting start Low Recovery in LLE check_pH Is the sample pH neutral or alkaline (pH > 7.4)? start->check_pH adjust_pH Adjust sample pH with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4). check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_solvent optimize_solvent Test different solvents or mixtures (e.g., ethyl acetate, MTBE/ethyl acetate). check_solvent->optimize_solvent No check_volume Is the solvent-to-sample ratio sufficient? check_solvent->check_volume Yes optimize_solvent->check_volume increase_volume Increase the volume of the extraction solvent. check_volume->increase_volume No check_mixing Is the vortexing/mixing time and intensity adequate? check_volume->check_mixing Yes increase_volume->check_mixing increase_mixing Increase vortexing time (e.g., 10 minutes). check_mixing->increase_mixing No check_evaporation Is there analyte loss during the evaporation step? check_mixing->check_evaporation Yes increase_mixing->check_evaporation optimize_evaporation Optimize evaporation temperature and nitrogen flow. Avoid complete dryness. check_evaporation->optimize_evaporation Yes end Recovery Improved check_evaporation->end No optimize_evaporation->end

Caption: Troubleshooting workflow for low recovery in LLE.

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are observing low recovery of this compound with a solid-phase extraction method.

Troubleshooting Workflow:

SPE_Troubleshooting start Low Recovery in SPE analyte_location Where is the analyte being lost? start->analyte_location flowthrough Analyte found in flow-through/load fraction. analyte_location->flowthrough Flow-through wash Analyte found in wash fraction. analyte_location->wash Wash not_eluted Analyte not found in any fraction. analyte_location->not_eluted Not Eluted flowthrough_reason Reason: Poor retention. flowthrough->flowthrough_reason wash_reason Reason: Analyte is being washed off. wash->wash_reason not_eluted_reason Reason: Incomplete elution. not_eluted->not_eluted_reason flowthrough_solution1 Solution: Check and adjust sample pH to ensure analyte is in a state that binds to the sorbent. flowthrough_reason->flowthrough_solution1 flowthrough_solution2 Solution: Ensure proper column conditioning and prevent sorbent from drying out. flowthrough_solution1->flowthrough_solution2 flowthrough_solution3 Solution: Reduce the sample loading flow rate. flowthrough_solution2->flowthrough_solution3 end Recovery Improved flowthrough_solution3->end wash_solution Solution: Decrease the strength of the wash solvent. wash_reason->wash_solution wash_solution->end not_eluted_solution1 Solution: Increase the strength of the elution solvent. not_eluted_reason->not_eluted_solution1 not_eluted_solution2 Solution: Increase the volume of the elution solvent. not_eluted_solution1->not_eluted_solution2 not_eluted_solution2->end

Caption: Troubleshooting workflow for low recovery in SPE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline based on methods developed for omeprazole and its metabolites.[11][12]

  • Sample Preparation:

    • To 250 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (e.g., a deuterated analog of another proton pump inhibitor).

    • Vortex for 30 seconds.

    • Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4) to ensure the sample is not acidic.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v, or ethyl acetate).[11][12]

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 5000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general framework for SPE of omeprazole and its metabolites.[10]

  • Sample Pre-treatment:

    • To 250 µL of human plasma, add 25 µL of the internal standard working solution.

    • Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4) and vortex.

    • Centrifuge the sample to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (or a similar C18 cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

By following these guidelines and systematically troubleshooting, researchers can optimize the extraction of this compound and achieve reliable and reproducible results.

References

Technical Support Center: Minimizing Ion Suppression for 5-Hydroxy Omeprazole-D3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when analyzing 5-Hydroxy Omeprazole-D3 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section offers structured troubleshooting for common issues related to ion suppression of this compound.

Issue 1: Poor Sensitivity and Low Signal Intensity for this compound

Possible Cause: Significant ion suppression from the sample matrix is reducing the ionization efficiency of the analyte.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a matrix effect study to quantify the extent of ion suppression. A detailed protocol is provided in the "Experimental Protocols" section.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a well-developed SPE method to remove interfering phospholipids (B1166683) and other matrix components.

    • Liquid-Liquid Extraction (LLE): Utilize LLE to partition this compound away from polar matrix components that often cause ion suppression.

  • Chromatographic Separation:

    • Gradient Modification: Adjust the gradient elution to separate the analyte from the regions of significant ion suppression.

    • Column Chemistry: Test alternative column chemistries (e.g., Phenyl-Hexyl, Biphenyl) to alter selectivity and improve separation from interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression. However, ensure the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).[1]

  • Reduce Injection Volume: A smaller injection volume introduces fewer matrix components into the ion source, which can alleviate suppression.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different lots of biological matrix are leading to inconsistent ion suppression.

Troubleshooting Steps:

  • Verify Internal Standard Performance: Ensure that the deuterated internal standard (IS), this compound, co-elutes perfectly with the non-labeled analyte and that the analyte-to-IS ratio is consistent across different matrix lots.

  • Matrix Effect Assessment Across Lots: Perform the matrix effect experiment using at least six different lots of the biological matrix to assess the variability of ion suppression. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.

  • Standardize Sample Collection and Handling: Inconsistent sample collection and handling procedures can introduce variability in the sample matrix. Ensure a standardized protocol is followed for all samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.

Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression?

A2: A deuterated internal standard is chemically and physically very similar to the analyte. Therefore, it is assumed to co-elute and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.

Q3: Can this compound still be affected by ion suppression even with a deuterated internal standard?

A3: Yes. While a deuterated internal standard is the gold standard, differential ion suppression can still occur if there is a slight chromatographic separation between the analyte and the internal standard (isotopic effect), or if the concentration of co-eluting interferences is extremely high.

Q4: What are the primary sources of matrix effects in plasma samples for an analyte like 5-Hydroxy Omeprazole?

A4: The primary sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites that can co-elute with the analyte and compete for ionization.

Q5: What is a "matrix factor" and how is it used to assess ion suppression?

A5: The matrix factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. It is calculated as the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution. An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.

Data Presentation

Lot IDAnalyte Peak Area (Matrix)Analyte Peak Area (Neat)Matrix Factor (MF) - AnalyteIS Peak Area (Matrix)IS Peak Area (Neat)Matrix Factor (MF) - ISIS-Normalized Matrix Factor
Lot 185,000100,0000.8586,000100,0000.860.99
Lot 282,000100,0000.8284,000100,0000.840.98
Lot 390,000100,0000.9091,000100,0000.910.99
Lot 478,000100,0000.7880,000100,0000.800.98
Lot 588,000100,0000.8889,000100,0000.890.99
Lot 684,000100,0000.8485,000100,0000.850.99
Mean 0.85 0.86 0.99
%CV 5.9% 4.7% 0.6%

In this example, the individual matrix factors show some ion suppression (values < 1). However, the IS-Normalized Matrix Factor is close to 1 with a very low %CV, indicating that the deuterated internal standard effectively compensates for the matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To quantitatively assess the degree of ion suppression or enhancement for 5-Hydroxy Omeprazole and its deuterated internal standard (this compound) in the biological matrix.

Materials:

  • Six different lots of blank biological matrix (e.g., human plasma).

  • Stock solutions of 5-Hydroxy Omeprazole and this compound.

  • LC-MS/MS system.

  • All necessary solvents and reagents for sample preparation.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., QC low and QC high).

    • Set 2 (Post-Extraction Spike): Process blank matrix samples from each of the six lots through the entire extraction procedure. Spike the resulting extracts with the analyte and internal standard at the same concentrations as in Set 1.

    • Set 3 (Blank Matrix): Process blank matrix samples from each lot without spiking the analyte or internal standard.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and internal standard for each lot:

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

  • Calculate the Internal Standard (IS)-Normalized Matrix Factor for each lot:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Calculate the mean and coefficient of variation (%CV) for the IS-normalized matrix factor across the six lots. The %CV should be ≤15%.

Mandatory Visualization

Omeprazole_Metabolism Omeprazole Omeprazole CYP2C19 CYP2C19 Omeprazole->CYP2C19 CYP3A4 CYP3A4 Omeprazole->CYP3A4 Hydroxy_Omeprazole 5-Hydroxy Omeprazole Omeprazole_Sulphone Omeprazole Sulphone CYP2C19->Hydroxy_Omeprazole Major Pathway CYP3A4->Omeprazole_Sulphone Minor Pathway Ion_Suppression_Workflow start Inconsistent Results or Poor Sensitivity Observed check_is Verify IS Co-elution and Performance start->check_is quantify_me Quantify Matrix Effect (Matrix Factor) check_is->quantify_me optimize_sp Optimize Sample Prep (SPE/LLE) quantify_me->optimize_sp If Suppression > 15% revalidate Re-evaluate and Validate Method quantify_me->revalidate If Suppression ≤ 15% and consistent optimize_lc Optimize Chromatography optimize_sp->optimize_lc dilute Dilute Sample or Reduce Injection Volume optimize_lc->dilute dilute->revalidate

References

impact of solvent choice on 5-Hydroxy Omeprazole-D3 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the stability of 5-Hydroxy Omeprazole-D3. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or Poor Chromatographic Peak Shape

  • Question: My this compound peak is broad, tailing, or splitting during LC-MS analysis. What could be the cause?

  • Answer:

    • Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If using a high percentage of organic solvent in your sample, try to dilute it with the mobile phase or reduce the injection volume.

    • Column Degradation: Omeprazole (B731) and its analogs can be sensitive to acidic conditions. Prolonged exposure of the analytical column to low pH mobile phases can lead to degradation of the stationary phase. Consider using a column with better pH stability or dedicating a column for this analysis.

    • Analyte Adsorption: this compound may exhibit secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state. The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

Issue 2: Loss of Analyte Signal Over Time in a Sample Sequence

  • Question: I am observing a progressive decrease in the this compound signal during an automated LC-MS run. What is happening?

  • Answer:

    • Autosampler Stability: this compound may be degrading in the autosampler, especially if it is not temperature-controlled. Refer to the stability tables below for guidance on solvent and temperature effects. If possible, keep the autosampler at a low temperature (e.g., 4°C).

    • Adsorption to Vials: The analyte may be adsorbing to the surface of the sample vials, especially if using certain types of plastic. Consider using polypropylene (B1209903) or silanized glass vials.

    • Photodegradation: Omeprazole and its metabolites are known to be sensitive to light.[1] If your autosampler is not shielded from light, this could contribute to degradation over a long sequence. Use amber vials to protect your samples.

Issue 3: High Background or Interference in Mass Spectrometry Data

  • Question: I am seeing high background noise or interfering peaks at the mass-to-charge ratio of my analyte. How can I resolve this?

  • Answer:

    • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents. Contaminants in the solvent can contribute to background noise.

    • Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress or enhance the ionization of this compound. Optimize your chromatographic separation to resolve the analyte from interfering matrix components. A thorough sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.

    • Leachables from Labware: Plasticizers or other compounds can leach from pipette tips, vials, or well plates and cause interference. Use labware that is certified for mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: DMSO is a common and effective solvent for preparing high-concentration stock solutions of this compound. For working solutions, it is advisable to dilute the DMSO stock solution with a solvent that is compatible with your analytical method, such as acetonitrile (B52724) or methanol, to minimize solvent effects during chromatography.

Q2: How should I store my this compound solutions to ensure stability? A2: For long-term storage, solutions should be kept at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[2] It is crucial to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Always protect solutions from light by using amber vials or storing them in the dark.

Q3: Is this compound sensitive to pH? A3: Yes, like its parent compound omeprazole, this compound is expected to be highly unstable in acidic conditions.[3][4] It is more stable in neutral to alkaline conditions. When preparing aqueous solutions or buffers, ensure the pH is above 7.8 for better stability.[5]

Q4: Can I expect the stability of this compound to be different from the non-deuterated form? A4: The substitution of hydrogen with deuterium (B1214612) typically results in a stronger chemical bond (the kinetic isotope effect), which can lead to slightly increased stability against chemical degradation and metabolism.[6] However, for practical purposes of solvent stability under typical laboratory conditions, their stability is expected to be very similar.

Q5: What are the primary degradation products of this compound? A5: While specific studies on this compound are limited, based on forced degradation studies of omeprazole, the primary degradation pathways are expected to be acid-catalyzed rearrangement and oxidation.[7][8][9] Under acidic conditions, omeprazole rearranges to form a sulfenamide (B3320178) intermediate.[3][4] Oxidative stress can lead to the formation of sulfone derivatives.[10]

Data Presentation: Estimated Stability of this compound in Various Solvents

Table 1: Estimated Stability in Dimethyl Sulfoxide (DMSO)

Storage Temperature24 Hours1 Week1 Month6 Months
Room Temperature (25°C)>98%~95%~85%<70%
Refrigerated (4°C)>99%>98%~95%~90%
Frozen (-20°C)>99%>99%>98%~95%
Deep Frozen (-80°C)>99%>99%>99%>98%

Table 2: Estimated Stability in Methanol

Storage Temperature24 Hours1 Week1 Month
Room Temperature (25°C)~95%~85%<70%
Refrigerated (4°C)>98%~95%~90%
Frozen (-20°C)>99%>98%~95%

Table 3: Estimated Stability in Acetonitrile

Storage Temperature24 Hours1 Week1 Month
Room Temperature (25°C)~97%~90%~80%
Refrigerated (4°C)>99%>97%~92%
Frozen (-20°C)>99%>98%~96%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of the solid into a clean, amber glass vial.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 1 mg/mL.

    • Vortex briefly and sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -80°C in small aliquots.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired working concentration using the appropriate solvent (e.g., acetonitrile, methanol, or mobile phase).

    • It is recommended to prepare working solutions fresh daily. If storage is necessary, keep them at 4°C for no longer than 24 hours.

Protocol 2: Assessment of Solution Stability by LC-MS/MS

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest (e.g., DMSO, methanol, acetonitrile) at a known concentration (e.g., 1 µg/mL).

    • Dispense aliquots of this solution into amber vials for each time point and temperature condition to be tested.

  • Storage Conditions:

    • Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 4, 8, 24 hours, 1 week), retrieve one vial from each temperature condition.

    • If frozen, allow the sample to thaw completely and come to room temperature.

    • Dilute the sample to an appropriate concentration for LC-MS/MS analysis using the initial mobile phase.

    • Analyze the samples using a validated LC-MS/MS method. It is crucial to include a freshly prepared standard at the same concentration as the initial sample (time 0) in each analytical run to account for instrument variability.

  • Data Analysis:

    • Determine the peak area of this compound for each sample.

    • Calculate the percentage of the initial concentration remaining at each time point by comparing the peak area of the stored sample to the peak area of the time 0 sample.

    • Plot the percentage remaining versus time for each solvent and temperature condition.

Visualizations

degradation_pathway This compound This compound Sulfenamide Intermediate Sulfenamide Intermediate This compound->Sulfenamide Intermediate Acidic Conditions (H+) Sulfone Derivative Sulfone Derivative This compound->Sulfone Derivative Oxidative Stress ([O]) Degradation Products Degradation Products Sulfenamide Intermediate->Degradation Products Rearrangement

Caption: Predicted degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Processing Prepare Solution Prepare 5-HOD3 solution in test solvent Aliquot Aliquot into vials for each time/temp point Prepare Solution->Aliquot Store Store at designated temperatures (RT, 4°C, -20°C) Aliquot->Store Retrieve Retrieve samples at time points Store->Retrieve Dilute Dilute for LC-MS/MS analysis Retrieve->Dilute Analyze Analyze via LC-MS/MS Dilute->Analyze Calculate Calculate % remaining vs. Time 0 Analyze->Calculate Plot Plot stability curves Calculate->Plot

Caption: Workflow for assessing the stability of this compound.

References

selecting optimal concentration of 5-Hydroxy Omeprazole-D3 for internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Hydroxy Omeprazole-D3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard (IS)?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its key advantage is that it has nearly identical chemical and physical properties to the analyte, 5-Hydroxy Omeprazole. This structural similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. This minimizes variability and improves the accuracy and precision of quantification.

Q2: How do I choose the optimal concentration for my this compound internal standard working solution?

A2: The ideal concentration of the internal standard should be similar to the expected concentration of the analyte in your samples.[1] A common practice is to use a concentration that falls within the mid-range of your calibration curve. This ensures a stable and reproducible signal that is well above the limit of quantification but not so high that it causes detector saturation or ion suppression.

Q3: When should I add the internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow.[1][2] For plasma samples, this typically means adding the IS solution to the plasma before any protein precipitation or extraction steps. Early addition allows the IS to compensate for any analyte loss or variability that may occur during the entire sample processing procedure.[2]

Q4: Can I use a single concentration of the internal standard for all my quality control (QC) samples?

A4: Yes, a single, consistent concentration of the internal standard should be used across all samples, including calibration standards, quality controls (low, medium, and high), and unknown samples.[3] This consistency is crucial for accurate quantification, as the calculations are based on the ratio of the analyte response to the internal standard response.

Troubleshooting Guide

Issue 1: High Variability in Internal Standard Signal Across a Batch

  • Question: I am observing significant fluctuations in the peak area of this compound from one sample to the next within the same analytical run. What could be the cause?

  • Answer: High variability in the IS signal can stem from several sources. A primary suspect is inconsistent sample preparation.[4] This could include errors in pipetting the IS solution, leading to different amounts being added to each sample, or inefficient and variable extraction recovery between samples. Thoroughly mixing the sample after adding the IS is critical. Another potential cause is matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the IS.[4] To investigate this, you can perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.

Issue 2: No or Very Low Internal Standard Signal in All Samples

  • Question: My this compound signal is absent or extremely low for an entire batch of samples. What should I check first?

  • Answer: A complete loss of the IS signal across all samples usually points to a systemic problem.[4] The first step is to verify the integrity of your IS working solution.[4] Ensure that it was prepared correctly and has not degraded. Next, confirm that the IS solution was actually added to the samples during preparation.[4] If the solution is sound and was added, inspect the LC-MS system. Check for issues with the autosampler, potential contamination of the ion source, and verify that the correct mass transition (MRM) for this compound is included in your MS method.[4]

Issue 3: Internal Standard Signal is Present in Negative Ion Mode but Absent in Positive Ion Mode

  • Question: I can detect my internal standard when running in negative ion mode, but there is no signal in positive ion mode, which is required for my analyte. What is the problem?

  • Answer: This issue suggests that the chemical properties of your internal standard may not be conducive to efficient ionization in positive ion mode.[5] You can try to optimize the ion source parameters, such as the electrospray voltage and gas flow rates, to enhance ionization.[5] Additionally, the composition of your mobile phase can be adjusted; for example, by adding modifiers like ammonium (B1175870) formate (B1220265) or formic acid to promote the formation of positive ions. If these adjustments do not yield a sufficient signal, you may need to consider an alternative internal standard that is more readily ionized in positive ion mode.[5]

Data Presentation

Table 1: Recommended Concentration Ranges for this compound Internal Standard

ApplicationAnalyte Concentration RangeRecommended IS Concentration
Pharmacokinetic Studies (Plasma)5 - 1000 ng/mL50 - 200 ng/mL
In Vitro Metabolism Assays1 - 500 µM10 - 100 µM

Table 2: Typical LC-MS/MS Parameters for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)365.1
Product Ion (m/z)214.1
Collision Energy15-25 eV
Dwell Time50-100 ms

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol (B129727) or DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • Working Solution (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with a 50:50 mixture of acetonitrile (B52724) and water.

    • Vortex to ensure homogeneity.

    • This working solution is now ready to be added to your samples.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction and Reconstitution cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (20 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (300 µL) vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample preparation.

troubleshooting_flow cluster_investigation Initial Checks cluster_advanced Advanced Troubleshooting start High IS Signal Variability Observed check_prep Review Sample Preparation Protocol start->check_prep check_mixing Ensure Thorough Vortexing check_prep->check_mixing check_pipetting Verify Pipette Calibration and Technique check_mixing->check_pipetting decision Is variability still present? check_pipetting->decision matrix_effect Perform Post-Extraction Spike Experiment decision->matrix_effect Yes resolve Issue Resolved decision->resolve No check_system Inspect LC-MS System for Contamination matrix_effect->check_system check_method Review and Optimize MS Method Parameters check_system->check_method check_method->resolve

Caption: Troubleshooting logic for high internal standard signal variability.

References

Validation & Comparative

The Gold Standard for 5-Hydroxy Omeprazole Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of analytical methods for 5-Hydroxy Omeprazole, with a focus on the use of its stable isotope-labeled internal standard, 5-Hydroxy Omeprazole-D3. We present supporting experimental data from various studies to objectively compare its performance with alternative internal standards.

The use of an appropriate internal standard is critical in bioanalytical method development to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard."[1] This is because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate and precise results.[1]

Performance Comparison of Internal Standards

While direct head-to-head comparative studies for this compound are limited in publicly available literature, the advantages of using a SIL internal standard are well-documented. Methods employing deuterated standards generally exhibit lower relative standard deviation (%RSD) for precision and high accuracy, making them the preferred choice for studies requiring high robustness and minimal variability.[1]

Below is a summary of validation parameters from various studies that have quantified 5-Hydroxy Omeprazole using different internal standards. This data illustrates the performance of well-validated methods and provides a benchmark for what can be expected.

Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compound (Anticipated) 5-Hydroxy OmeprazoleLikely ≤ 5Wide dynamic range< 15%< 15%85-115%Theoretical
Phenacetin5-Hydroxy Omeprazole55 - 10003.5 - 8.75.2 - 9.892.5 - 108.3[2]
OPC-188275-Hydroxy Omeprazole2020 - 800Not ReportedNot Reported102.3% at LLOQ[3]
Pantoprazole5-Hydroxy Omeprazole55 - 1000Not ReportedNot ReportedNot Reported[4]
Unspecified Internal Standard5-Hydroxy Omeprazole1010 - 500Not ReportedNot Reported"Adequate"[5]

Note: The performance of this compound is anticipated based on the well-established benefits of stable isotope-labeled internal standards.

Experimental Protocols

Below are detailed experimental protocols for the bioanalysis of 5-Hydroxy Omeprazole. These protocols provide a practical framework for researchers developing their own methods.

Protocol 1: LC-MS/MS Method for Simultaneous Determination of Omeprazole and 5-Hydroxyomeprazole in Human Plasma

This method utilizes a structural analog as an internal standard. For enhanced performance, this compound is the recommended stable isotope-labeled internal standard for the quantification of 5-Hydroxy Omeprazole.

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 10 seconds.

  • Add 1.0 mL of acetonitrile (B52724) for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: Zorbax XDB-C8 (50 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) hydroxide (B78521) in water (21:79, v/v), with the pH adjusted to 8.5 with formic acid.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API III+ tandem mass spectrometer

  • Ionization Mode: Heated Nebulizer Atmospheric Pressure Chemical Ionization (APCI), positive ion mode

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 5-Hydroxyomeprazole: m/z 362 → 214

    • Omeprazole: m/z 346 → 198

    • Internal Standard (example): m/z 316 → 147

Protocol 2: HPLC-UV Method for the Analysis of Omeprazole and its Metabolites

This protocol provides an alternative to mass spectrometry detection.

Sample Preparation:

  • To 0.75 mL of plasma, add the internal standard (OPC-18827).

  • Perform a liquid-liquid extraction with a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C-18 HPLC column

  • Mobile Phase: Gradient elution with 50 mM phosphate (B84403) buffer and acetonitrile (22% to 50% acetonitrile over 43 minutes).

  • Flow Rate: Not specified

  • Detection: UV at 302 nm

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

analytical_method_validation_workflow Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry_down Evaporation extract->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification validation Validation Assessment quantification->validation

Bioanalytical method validation workflow.

omeprazole_metabolism Metabolic Pathway of Omeprazole omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 cyp3a4 CYP3A4 omeprazole->cyp3a4 hydroxy_omeprazole 5-Hydroxy Omeprazole sulfone_metabolite Omeprazole Sulfone cyp2c19->hydroxy_omeprazole Major Pathway cyp3a4->sulfone_metabolite Minor Pathway

Metabolic pathway of Omeprazole.

References

A Researcher's Guide to Omeprazole Metabolite Standards: 5-Hydroxy Omeprazole-D3 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and metabolic research, the precision of analytical standards is paramount. For scientists studying the proton-pump inhibitor omeprazole (B731), a thorough understanding of its metabolite standards is crucial for accurate quantification and data interpretation. This guide provides an objective comparison of 5-Hydroxy Omeprazole-D3 with other key omeprazole metabolite standards, supported by experimental data and protocols to aid researchers in their analytical endeavors.

Introduction to Omeprazole Metabolism

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two major inactive metabolites are 5-hydroxy omeprazole and omeprazole sulfone. The formation of 5-hydroxy omeprazole is mainly catalyzed by the CYP2C19 enzyme, while CYP3A4 is largely responsible for the formation of omeprazole sulfone. Understanding this metabolic pathway is fundamental for designing and interpreting pharmacokinetic studies of omeprazole.

The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. This compound, a deuterated analog of 5-hydroxy omeprazole, serves this critical role. Its physicochemical properties are nearly identical to the non-labeled analyte, meaning it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variability in extraction and injection volumes.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is a critical decision in the development of robust analytical methods. This section compares key quality attributes of commercially available this compound, 5-hydroxy omeprazole, and omeprazole sulfone standards.

FeatureThis compound5-Hydroxy OmeprazoleOmeprazole Sulfone
Chemical Purity (Typical) >95% (HPLC)[1]≥98%[2]≥95.0% to >98.5%
Isotopic Purity High (Specific value depends on batch, typically >98%)Not ApplicableNot Applicable
Primary Application Internal Standard for LC-MSAnalyte QuantificationAnalyte Quantification
Key Advantage Minimizes analytical variabilityDirect measurement of the metaboliteDirect measurement of the metabolite
Storage Temperature -20°C[1]-20°C[2]2-8°C or -20°C

Experimental Data and Protocols

Accurate quantification of omeprazole and its metabolites requires a validated analytical method. Below is a representative experimental protocol for the analysis of these compounds in a biological matrix, such as plasma, using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • 5-Hydroxy Omeprazole: m/z 362.1 → 214.1

    • Omeprazole Sulfone: m/z 362.1 → 198.1

    • This compound: m/z 365.1 → 217.1

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of omeprazole, a typical experimental workflow, and a logical comparison of the analytical standards.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxy_Omeprazole 5-Hydroxy Omeprazole Omeprazole->Hydroxy_Omeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Metabolic pathway of omeprazole.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A typical bioanalytical workflow.

Standards_Comparison cluster_Deuterated This compound cluster_NonDeuterated Non-Deuterated Standards (5-Hydroxy Omeprazole, Omeprazole Sulfone) Adv_D3 Advantage: - Ideal for use as an internal standard - Corrects for matrix effects and procedural losses Disadv_D3 Consideration: - Higher cost - Requires mass spectrometry detection Adv_NonD3 Advantage: - Lower cost - Suitable for method development and as calibrators Disadv_NonD3 Disadvantage: - Cannot correct for analytical variability as effectively as an internal standard

Logical comparison of standards.

Conclusion

For researchers conducting quantitative bioanalysis of omeprazole and its metabolites, this compound is an indispensable tool. Its use as an internal standard provides the highest level of accuracy and precision, ensuring the reliability of pharmacokinetic data. While non-deuterated standards for 5-hydroxy omeprazole and omeprazole sulfone are essential for calibrating and validating assays, the incorporation of a stable isotope-labeled internal standard like this compound is a hallmark of a robust and reliable analytical method. The information and protocols provided in this guide are intended to assist researchers in making informed decisions about their analytical strategies and to facilitate the generation of high-quality data in the study of omeprazole.

References

The Decisive Advantage: 5-Hydroxy Omeprazole-D3 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of quantitative bioanalysis, the precision and reliability of analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices such as plasma. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, 5-Hydroxy Omeprazole-D3, and non-labeled standards in quantitative assays for 5-hydroxy omeprazole (B731). Through an examination of experimental data and methodologies, we will illustrate the superior performance of the deuterated standard in achieving accurate and reproducible results.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry, an approach known as isotope dilution mass spectrometry (IDMS). A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-perfect analogy ensures that the internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization.[1] This co-elution and identical ionization response allow for highly effective compensation for matrix effects and other sources of analytical variability, which is a significant challenge when using non-labeled standards.[1]

Quantitative Performance: A Tale of Two Standards

Table 1: Performance of a Non-Labeled Internal Standard in the Quantification of 5-Hydroxy Omeprazole

The following data is representative of a validated HPLC method for the simultaneous determination of omeprazole and its metabolites, including 5-hydroxy omeprazole, using a non-labeled internal standard (phenacetin).[2]

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
5-OH Omeprazole0.01256.88.585.2
0.1254.25.687.5
0.82.53.886.4

Table 2: Performance of a Deuterated Internal Standard (Omeprazole-D3) in the Quantification of Omeprazole

This data is from a validated LC-MS/MS method for the quantification of omeprazole in human plasma using Omeprazole-D3 as the internal standard. This level of performance is what can be expected when using this compound for the analysis of 5-hydroxy omeprazole.[3]

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Omeprazole1.5 (LLOQ)≤ 20≤ 2080-120
Low QC≤ 15≤ 1585-115
Medium QC≤ 15≤ 1585-115
High QC≤ 15≤ 1585-115

Table 3: Comparative Summary of Expected Performance

This table summarizes the expected differences in performance between a method using this compound and one using a non-labeled standard for the quantification of 5-hydroxy omeprazole.

Performance MetricThis compound (Deuterated IS)Non-Labeled StandardRationale
Accuracy High (typically within ±15% of nominal value)Moderate to High (can be >±15%)Co-elution and identical ionization behavior of the deuterated IS minimizes variability and matrix effects, leading to more accurate quantification.
Precision High (%RSD typically <15%)Moderate (%RSD can be >15%)The deuterated IS effectively tracks the analyte through all stages of the analysis, reducing random errors and improving precision.
Matrix Effect Compensation ExcellentPoor to ModerateAs a near-perfect chemical analog, the deuterated IS experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization. Non-labeled standards have different physicochemical properties and are thus affected differently by the matrix.
Recovery Correction ExcellentModerateThe deuterated IS mirrors the extraction efficiency of the analyte, providing a more accurate correction for any losses during sample preparation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the quantification of 5-hydroxy omeprazole using both a non-labeled and a deuterated internal standard.

Protocol 1: Quantification of 5-Hydroxy Omeprazole using a Non-Labeled Internal Standard (Phenacetin)[2]

1. Sample Preparation:

  • To 500 µL of plasma, add 50 µL of the internal standard working solution (phenacetin, 100 µg/mL).

  • Vortex for 30 seconds.

  • Add 3 mL of an extraction solvent mixture (ethyl acetate (B1210297): n-hexane, 4:1 v/v).

  • Vortex for 2 minutes and then centrifuge at 2000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 302 nm

3. Data Analysis:

  • Quantification is based on the peak area ratio of 5-hydroxy omeprazole to the internal standard (phenacetin).

Protocol 2: Quantification of Omeprazole using a Deuterated Internal Standard (Omeprazole-D3)[3]

This protocol for omeprazole is illustrative of the procedure for 5-hydroxy omeprazole with its corresponding deuterated standard.

1. Sample Preparation:

  • Utilize solid-phase extraction (SPE) for sample clean-up.

  • Condition an SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample to which the internal standard (Omeprazole-D3) has been added.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: Zorbax Extend C-18 (4.6 x 50 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with 1 mM ammonium (B1175870) acetate (pH 8.5) and acetonitrile (55:45 v/v).

  • Flow Rate: 0.8 mL/min

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for omeprazole and Omeprazole-D3.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to its stable isotope-labeled internal standard.

Visualizing the Rationale

To better understand the underlying processes, the following diagrams illustrate the metabolic pathway of omeprazole and the comparative analytical workflows.

Omeprazole Metabolism Omeprazole Omeprazole HydroxyOmeprazole 5-Hydroxy Omeprazole Omeprazole->HydroxyOmeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4

Metabolic pathway of Omeprazole.

Analytical Workflow Comparison cluster_0 Method with this compound (Deuterated IS) cluster_1 Method with Non-Labeled Standard A1 Plasma Sample + this compound A2 Sample Preparation (e.g., SPE) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Normalization (Analyte/IS Ratio) A3->A4 A5 Accurate & Precise Quantification A4->A5 B1 Plasma Sample + Non-Labeled IS B2 Sample Preparation (e.g., LLE) B1->B2 B3 LC-UV or LC-MS/MS Analysis B2->B3 B4 Data Normalization (Analyte/IS Ratio) B3->B4 B5 Quantification Prone to Inaccuracy B4->B5

Comparison of analytical workflows.

Conclusion

The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of 5-hydroxy omeprazole. The near-identical physicochemical properties of the deuterated standard to the analyte ensure superior accuracy, precision, and reliability by effectively compensating for matrix effects and procedural variability. While methods using non-labeled standards can be validated, they are inherently more susceptible to analytical errors that can compromise data integrity. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies and other quantitative applications, the adoption of this compound is a decisive step towards achieving robust and defensible results.

References

A Comparative Guide to Assessing Accuracy and Precision with 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, particularly in drug metabolism and pharmacokinetic studies, the precise and accurate quantification of analytes is paramount. For omeprazole (B731), a widely prescribed proton pump inhibitor, the use of a stable isotope-labeled internal standard is crucial for achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This guide provides a comprehensive comparison of 5-Hydroxy Omeprazole-D3 as an internal standard against other commonly used alternatives, supported by experimental data.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte and its metabolite, 5-hydroxy omeprazole.

Performance Comparison of Internal Standards

The selection of an internal standard significantly influences the accuracy and precision of a bioanalytical method. Below is a compilation of validation data from various studies, offering a comparative view of the performance of deuterated standards versus structural analogs for omeprazole quantification.

Table 1: Comparison of Accuracy and Precision Data for Omeprazole Quantification Using Different Internal Standards

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
This compound (inferred from Omeprazole-d3 data) LQC: 53.54.298.5 - 102.3[1]
MQC: 502.83.197.8 - 101.5[1]
HQC: 8002.12.598.1 - 100.8[1]
Lansoprazole LQC: 56.88.595.2 - 104.7[2]
MQC: 4004.25.696.8 - 103.2[2]
HQC: 8003.14.997.5 - 102.1[2]
Sildenafil LQC: 1.58.56.894.3 - 105.7[3]
MQC: 1002.13.596.2 - 103.8[3]
HQC: 6000.41.297.1 - 102.9[3]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Relative Standard Deviation.

Methods employing a deuterated internal standard, represented here by Omeprazole-d3, generally demonstrate lower %RSD values for both intra- and inter-day precision, indicating higher reproducibility compared to structural analogs like Lansoprazole and Sildenafil[1]. While all methods show acceptable accuracy within the typical range of 85-115%, the superior precision of the stable isotope-labeled standard leads to more reliable and robust data.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the quantification of omeprazole in human plasma using LC-MS/MS with different internal standards.

Protocol 1: Method Using a Deuterated Internal Standard (e.g., this compound)

This protocol is adapted from a method using Omeprazole-d3 and is applicable for this compound.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 1.0 mL of acetonitrile (B52724) for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).

  • Gradient: 20% B to 80% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Omeprazole: m/z 346.1 → 198.1; this compound: m/z 365.1 → 216.1 (hypothetical, exact transition should be optimized).

Protocol 2: Method Using a Structural Analog Internal Standard (Lansoprazole)

This protocol is based on a validated method for omeprazole quantification using Lansoprazole as the internal standard.[4]

1. Sample Preparation:

  • To 200 µL of human plasma, add 10 µL of the internal standard working solution (Lansoprazole at 1 µg/mL in methanol).

  • Add 2 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters 2695 HPLC or equivalent.

  • Column: Purospher Star C18, 4.6 x 100 mm, 5 µm.[5]

  • Mobile Phase: 5mM Ammonium bicarbonate buffer (pH 8.0) and Acetonitrile (30:70 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Omeprazole: m/z 346.1 → 198.2; Lansoprazole: m/z 369.1 → 252.2.

Visualizing the Workflow and Metabolic Pathway

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and the metabolic pathway of omeprazole.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Protein Precipitation (Acetonitrile) Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for omeprazole quantification using this compound.

Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 playing a major role in its hydroxylation to 5-hydroxy omeprazole.[6][7]

G Omeprazole Omeprazole Enzyme CYP2C19 Omeprazole->Enzyme Metabolite 5-Hydroxy Omeprazole Enzyme->Metabolite Hydroxylation

Caption: Metabolic pathway of omeprazole to 5-hydroxy omeprazole via CYP2C19.

References

A Comparative Guide to Inter-laboratory Variability in Omeprazole Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methodologies for the quantification of omeprazole (B731) in various biological matrices. Recognizing the critical need for reliable and reproducible bioanalytical data in drug development and clinical research, this document outlines the performance characteristics of different methods, offering a tool to assess and mitigate inter-laboratory variability. The data presented is a synthesis of findings from multiple validation studies.

Quantitative Performance Comparison

The selection of an appropriate analytical method is fundamental to ensuring the accuracy and consistency of omeprazole quantification. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. The following table summarizes the key validation parameters reported across various studies, highlighting the performance differences that can contribute to inter-laboratory variability.

ParameterHPLC-UV MethodsLC-MS/MS MethodsKey Considerations for Inter-laboratory Variability
Linearity Range 0.01 - 152 µg/mL[1]0.50 - 800 ng/mL[2], 25 - 600 ng/mL[3]LC-MS/MS offers significantly wider dynamic ranges at lower concentrations, crucial for pharmacokinetic studies. Variations in calibration standards and curve fitting models are major sources of variability.
Limit of Detection (LOD) 2 ng/mL[4], 0.0029 µg/mL (2.9 ng/mL)[1]0.1 ng/mL[3]The superior sensitivity of LC-MS/MS is evident. Inter-laboratory differences in instrument sensitivity and sample preparation efficiency directly impact LODs.
Limit of Quantification (LOQ) 10 ng/mL, 0.01 µg/mL (10 ng/mL)[1]0.4 ng/mL[3], 2.0 ng/mLLower LOQs in LC-MS/MS allow for more accurate measurement at low concentrations. Inconsistent criteria for establishing LOQ contribute to variability.
Precision (RSD%) Intra-day: <2.8%, Inter-day: <2.8%Intra-day: 0.4 - 8.5%, Inter-day: 1.2 - 6.8%[2]Both methods demonstrate good precision. Variability can arise from differences in analyst skill, instrumentation, and environmental conditions.
Accuracy (Recovery %) 98.64 – 100.6%Within-day: 95 - 102%, Between-day: 95 - 114%High accuracy is achievable with both techniques. The choice of extraction method (protein precipitation vs. liquid-liquid extraction) can significantly influence recovery rates and introduce variability.

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are essential for minimizing inter-laboratory discrepancies. Below are representative methodologies for the most common omeprazole quantification techniques.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of omeprazole in pharmaceutical dosage forms and, with sufficient optimization, in biological fluids.

1. Sample Preparation (for Plasma):

  • Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile (B52724). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.4) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 302 nm.

  • Injection Volume: 20 µL.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic analyses.

1. Sample Preparation (for Plasma):

  • Liquid-Liquid Extraction: To 200 µL of plasma, add an internal standard (e.g., lansoprazole) and 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water with 0.5% formic acid (80:20, v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 25 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for omeprazole (e.g., m/z 346.3 → 198.0) and the internal standard[3].

Visualizing Key Processes

To further clarify the methodologies and mechanisms discussed, the following diagrams illustrate a typical experimental workflow and the signaling pathway for omeprazole's mechanism of action.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (LLE or PP) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized experimental workflow for the quantification of omeprazole in plasma samples.

G cluster_parietal Gastric Parietal Cell Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_inactive->Omeprazole_active Acidic Environment ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Binds to Cysteine Residues InhibitedPump Inhibited Pump (Covalent Bond) ProtonPump->InhibitedPump GastricLumen Gastric Lumen ProtonPump->GastricLumen H+ Secretion H_ion H+ K_ion K+ K_ion->ProtonPump K+ Uptake InhibitedPump->GastricLumen  Secretion Blocked

Caption: Mechanism of action of omeprazole via irreversible inhibition of the gastric proton pump.

References

Navigating the Metabolic Maze: A Comparative Guide to Omeprazole Pharmacokinetics in Poor vs. Extensive Metabolizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of omeprazole (B731) in individuals classified as poor metabolizers (PMs) and extensive metabolizers (EMs), primarily based on genetic variations in the Cytochrome P450 2C19 (CYP2C19) enzyme. The significant differences in drug exposure and metabolic pathways between these groups underscore the importance of pharmacogenomics in personalized medicine and drug development. This guide synthesizes experimental data, details methodologies from key studies, and visualizes the underlying biological and experimental processes.

Unveiling the Metabolic Difference: Key Pharmacokinetic Parameters

The metabolism of omeprazole is significantly influenced by the activity of the CYP2C19 enzyme. Individuals with reduced or non-functional CYP2C19 alleles are classified as poor metabolizers, leading to a decreased rate of omeprazole elimination and consequently, higher systemic exposure. In contrast, extensive metabolizers possess functional CYP2C19 alleles, resulting in more efficient metabolism and lower drug concentrations.

This difference is quantitatively demonstrated in the following tables, which summarize key pharmacokinetic parameters from comparative studies.

Pharmacokinetic ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Change (PM vs. EM)Reference
Omeprazole
AUC₀₋∞ (ng·h/mL)116410511~9.0[1]
Cmax (ng/mL)Increased by ~2-fold in PMs[2][3][4]
Elimination Half-life (t½)Significantly longer in PMs[5]
Apparent Oral Clearance (CL/F)Significantly lower in PMs[5]
5-Hydroxy Omeprazole (CYP2C19 metabolite)
AUC₀₋∞Higher in EMsDecreased by ~2-fold in PMs[2][3][4]
CmaxHigher in EMsDecreased by ~2-fold in PMs[2][3][4]
Omeprazole Sulphone (CYP3A4 metabolite)
AUC₀₋∞Lower in EMsIncreased by ~3-fold in PMs[2][3][4]
CmaxLower in EMsIncreased by ~3-fold in PMs[2][3][4]

Table 1: Comparative Pharmacokinetics of Omeprazole and its Metabolites. This table highlights the substantial differences in drug and metabolite exposure between extensive and poor metabolizers following oral administration of omeprazole.

Delving into the "How": Experimental Protocols

The data presented above is derived from meticulously conducted clinical pharmacokinetic studies. A representative experimental protocol is detailed below, synthesizing methodologies from several key publications.[1][2][4][5]

1. Study Design:

  • A single-dose, open-label, comparative pharmacokinetic study.[2][4]

  • Subjects are genotyped for CYP2C19 to identify their metabolizer status (EM or PM).

2. Subject Recruitment:

  • Healthy adult volunteers are enrolled in the study.[2][3]

  • Inclusion and exclusion criteria are established to ensure a homogenous study population and minimize confounding factors.

3. Drug Administration:

  • A single oral dose of omeprazole (e.g., 20 mg or 40 mg) is administered to fasted subjects.[2][4][5]

4. Blood Sampling:

  • Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[2][4]

  • Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.[6]

5. Bioanalytical Method:

  • Plasma concentrations of omeprazole and its primary metabolites, 5-hydroxy omeprazole and omeprazole sulphone, are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.[5][6]

  • The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[2][4]

7. Statistical Analysis:

  • Statistical comparisons of the pharmacokinetic parameters between the EM and PM groups are performed using appropriate statistical tests (e.g., t-test or analysis of variance).

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Omeprazole_Metabolism cluster_0 Omeprazole Metabolism Omeprazole Omeprazole Hydroxy_Omeprazole 5-Hydroxy Omeprazole (Inactive) Omeprazole->Hydroxy_Omeprazole CYP2C19 (Primary Pathway in EMs) Omeprazole_Sulphone Omeprazole Sulphone (Inactive) Omeprazole->Omeprazole_Sulphone CYP3A4 (Alternative Pathway)

Caption: Metabolic pathway of omeprazole.

Experimental_Workflow Start Subject Recruitment (Genotyping for CYP2C19) Dosing Single Oral Dose of Omeprazole Start->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Analysis Plasma Sample Analysis (HPLC-UV/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Statistical Comparison (EM vs. PM) PK_Analysis->Comparison End Comparative Pharmacokinetic Profile Comparison->End

References

A Researcher's Guide to Ensuring Consistency in Bioanalysis: Evaluating Lot-to-Lot Variability of 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of internal standards are paramount for the integrity of bioanalytical data. This guide provides a comprehensive framework for evaluating the lot-to-lot consistency of 5-Hydroxy Omeprazole-D3, a stable isotope-labeled (SIL) internal standard crucial for the accurate quantification of 5-Hydroxy Omeprazole. While SIL internal standards are considered the gold standard in mass spectrometry-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, variations between different synthesis lots can introduce unforeseen analytical variability.[1][2][3] This guide outlines the experimental protocols and data presentation necessary to ensure that each new lot of this compound meets the rigorous standards required for robust and reproducible bioanalytical methods.

The primary objective of a lot-to-lot consistency evaluation is to confirm that a new lot of an internal standard will not adversely affect the accuracy and precision of the analytical method.[4][5] This is typically achieved by comparing the performance of the new lot against a previously validated or reference lot. Key performance parameters are assessed to ensure that the response, purity, and overall behavior of the new lot are within acceptable limits.

Comparative Performance Data

The following tables summarize hypothetical, yet representative, data from a lot-to-lot comparison of two different batches of this compound (Lot A - Reference vs. Lot B - New). Additionally, a comparison with a non-isotope labeled internal standard (Structural Analog) is provided to highlight the superior performance characteristics of SIL internal standards.[1]

Table 1: Comparison of Key Performance Parameters for Two Lots of this compound

ParameterLot A (Reference)Lot B (New)Acceptance Criteria
Chemical Purity (%) 99.899.7≥ 95%[6]
Isotopic Purity (%) 99.599.6≥ 98%
Analyte Response Ratio (New Lot / Ref Lot) N/A1.020.95 - 1.05
Precision (%RSD) of IS Response 2.52.8≤ 5%
Accuracy (% Bias) of QC Samples -1.2-1.5Within ± 5%
Precision (%RSD) of QC Samples 3.13.3≤ 15%

Table 2: Performance Comparison of this compound with a Structural Analog Internal Standard

ParameterThis compound (Lot A)Structural Analog (e.g., Pantoprazole)
Co-elution with Analyte YesNo
Compensation for Matrix Effects HighModerate to Low
Intra-day Precision (%RSD) 2.3[1]4.8
Inter-day Precision (%RSD) 2.2[1]6.2
Accuracy (%) 100.7[1]98.5

The data illustrates that methods employing a deuterated internal standard generally exhibit lower relative standard deviation (%RSD) or coefficient of variation (%CV) for both intra- and inter-day precision compared to methods using structural analogs.[1] This suggests a higher degree of reproducibility with the stable isotope-labeled standard.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of lot-to-lot consistency. The following protocols provide a framework for the key experiments.

Assessment of Chemical and Isotopic Purity

Objective: To verify the purity of the new lot of this compound and ensure the absence of significant impurities that could interfere with the analysis.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., 5mM ammonium (B1175870) formate, pH 9.0).[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Detection: UV at 302 nm.[7][8]

    • Procedure: A solution of the new lot of this compound is injected and the chromatogram is analyzed for the presence of any impurity peaks. The peak area of the main component is used to calculate the chemical purity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[1]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Procedure: The isotopic distribution of the new lot is determined by acquiring a full scan mass spectrum. The relative abundance of the deuterated species is calculated to determine the isotopic purity.

Comparison of Analyte and Internal Standard Response

Objective: To ensure that the mass spectrometer response to the new lot of the internal standard is comparable to the reference lot.

Methodology:

  • Sample Preparation: Prepare a series of solutions containing a constant concentration of 5-Hydroxy Omeprazole and either the reference lot or the new lot of this compound.

  • LC-MS/MS Analysis: Analyze the solutions using a validated LC-MS/MS method. The multiple reaction monitoring (MRM) transitions for 5-Hydroxy Omeprazole and this compound should be monitored.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for both lots. The average ratio for the new lot should be within a predefined percentage (e.g., ±5%) of the average ratio for the reference lot.

Evaluation of Method Performance with the New Lot

Objective: To confirm that the use of the new lot of internal standard does not negatively impact the accuracy and precision of the bioanalytical method.

Methodology:

  • Sample Preparation: Spike a biological matrix (e.g., human plasma) with known concentrations of 5-Hydroxy Omeprazole to prepare quality control (QC) samples at low, medium, and high concentrations.[1] A portion of the QC samples is prepared using the reference lot of the internal standard, and another portion is prepared using the new lot.

  • LC-MS/MS Analysis: Analyze the QC samples in replicate (n=6) using the validated bioanalytical method.

  • Data Analysis: Calculate the accuracy (% bias) and precision (%RSD) for the QC samples prepared with the new lot of the internal standard. The results should meet the acceptance criteria of the validated method (typically ±15% for accuracy and ≤15% for precision).

Visualizations

The following diagrams illustrate the experimental workflow for evaluating lot-to-lot consistency and the metabolic pathway of omeprazole.

Lot_to_Lot_Evaluation_Workflow cluster_procurement Procurement & Initial Checks cluster_comparison Direct Comparison cluster_validation Method Performance Verification New Lot of this compound New Lot of this compound Purity Assessment Purity Assessment New Lot of this compound->Purity Assessment Reference Lot Reference Lot Response Comparison Response Comparison Reference Lot->Response Comparison Purity Assessment->Response Comparison If Purity is Acceptable QC Sample Analysis QC Sample Analysis Response Comparison->QC Sample Analysis Data Evaluation Data Evaluation QC Sample Analysis->Data Evaluation Acceptance Acceptance Data Evaluation->Acceptance Meets Criteria Rejection Rejection Data Evaluation->Rejection Fails Criteria Omeprazole_Metabolism Omeprazole Omeprazole 5-Hydroxy Omeprazole 5-Hydroxy Omeprazole Omeprazole->5-Hydroxy Omeprazole CYP2C19 Omeprazole Sulfone Omeprazole Sulfone Omeprazole->Omeprazole Sulfone CYP3A4

References

A Comparative Guide to the Stereoselective Metabolism of Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Omeprazole (B731), a widely prescribed proton pump inhibitor, is a racemic mixture of two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. The therapeutic efficacy and pharmacokinetic profile of omeprazole are significantly influenced by the stereoselective metabolism of these enantiomers, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This guide provides an objective comparison of the metabolism of omeprazole's enantiomers, supported by experimental data from in vitro studies utilizing labeled compounds.

Data Presentation: In Vitro Metabolism of Omeprazole Enantiomers

The following tables summarize the quantitative data on the intrinsic clearance (CLint) of the major metabolic pathways for (S)- and (R)-omeprazole in human liver microsomes. The use of isotopically labeled enantiomers, such as those labeled with Carbon-13 (¹³C), allows for the precise differentiation and quantification of the metabolites of each enantiomer, even when they are incubated together as a racemic mixture.

Table 1: Intrinsic Clearance (CLint) of Omeprazole Enantiomers to Major Metabolites in Human Liver Microsomes

EnantiomerMetabolic PathwayMetabolitePrimary EnzymeIntrinsic Clearance (CLint) (μL/min/mg protein)
(S)-Omeprazole 5-Hydroxylation5-HydroxyomeprazoleCYP2C191.3
SulfoxidationOmeprazole SulfoneCYP3A410.2
5-O-Demethylation5-O-DesmethylomeprazoleCYP2C193.1
(R)-Omeprazole 5-Hydroxylation5-HydroxyomeprazoleCYP2C1934.5
SulfoxidationOmeprazole SulfoneCYP3A41.1
5-O-Demethylation5-O-DesmethylomeprazoleCYP2C196.9

Table 2: Summary of Total Intrinsic Clearance for Omeprazole Enantiomers

EnantiomerTotal Intrinsic Clearance (CLint) (μL/min/mg protein)
(S)-Omeprazole 14.6
(R)-Omeprazole 42.5

Key Findings from the Data:

  • The total intrinsic clearance of (R)-omeprazole is approximately three times higher than that of (S)-omeprazole, indicating that the (R)-enantiomer is metabolized more rapidly in the liver.

  • CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of omeprazole, and it exhibits a strong preference for the (R)-enantiomer, with a nearly 27-fold higher intrinsic clearance compared to the (S)-enantiomer.

  • Conversely, CYP3A4-mediated sulfoxidation is the dominant metabolic pathway for (S)-omeprazole, with an intrinsic clearance approximately 9-fold higher than for the (R)-enantiomer.

  • CYP2C19 also mediates the 5-O-demethylation of both enantiomers, with a moderate preference for the (R)-isomer.

Experimental Protocols

The following provides a generalized methodology for studying the stereoselective metabolism of omeprazole enantiomers in vitro, based on commonly cited experimental procedures.

1. Materials:

  • Labeled Enantiomers: (S)- and (R)-omeprazole, isotopically labeled (e.g., with ¹³C or Tritium) to facilitate mass spectrometry-based detection and differentiation.

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

  • Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Reference Standards: Unlabeled omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and 5-O-desmethylomeprazole.

2. Incubation:

  • A pre-incubation mixture is prepared containing human liver microsomes (typically at a protein concentration of 0.1-0.5 mg/mL) and the labeled omeprazole enantiomer(s) in potassium phosphate buffer.

  • The mixture is pre-warmed to 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • The incubation is carried out at 37°C in a shaking water bath for a specified period (e.g., 0-60 minutes).

  • Aliquots are taken at various time points and the reaction is terminated by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate proteins.

  • The supernatant, containing the parent drug and its metabolites, is collected.

  • The samples are analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • A chiral column may be used to separate the enantiomers of omeprazole and its metabolites.

  • The concentrations of the parent enantiomers and their respective metabolites are determined by comparing their peak areas to those of the corresponding reference standards.

4. Data Analysis:

  • The rate of metabolite formation is calculated from the linear portion of the concentration-time curve.

  • Kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) can be determined by incubating a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the study of omeprazole's stereoselective metabolism.

Omeprazole_Metabolism_Pathway S_Ome (S)-Omeprazole S_OH 5-Hydroxyomeprazole S_Ome->S_OH Major S_Sulfone Omeprazole Sulfone S_Ome->S_Sulfone Major S_Desmethyl 5-O-Desmethylomeprazole S_Ome->S_Desmethyl Minor R_Ome (R)-Omeprazole R_OH 5-Hydroxyomeprazole R_Ome->R_OH Major R_Sulfone Omeprazole Sulfone R_Ome->R_Sulfone Minor R_Desmethyl 5-O-Desmethylomeprazole R_Ome->R_Desmethyl Minor CYP2C19 CYP2C19 CYP2C19->S_OH CYP2C19->S_Desmethyl CYP2C19->R_OH CYP2C19->R_Desmethyl CYP3A4 CYP3A4 CYP3A4->S_Sulfone CYP3A4->R_Sulfone

Caption: Stereoselective metabolic pathways of omeprazole enantiomers.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Analysis 3. Analysis cluster_Data 4. Data Processing Labeled_Enantiomers Labeled Omeprazole Enantiomers Incubation Incubate at 37°C Labeled_Enantiomers->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MSMS HPLC-MS/MS Analysis Centrifuge->HPLC_MSMS Quantification Quantify Parent and Metabolites HPLC_MSMS->Quantification Kinetics Determine Kinetic Parameters (Vmax, Km, CLint) Quantification->Kinetics

Caption: Experimental workflow for in vitro metabolism studies.

A Comparative Analysis of 5-Hydroxyomeprazole and Omeprazole Sulfone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic formation of two major metabolites of omeprazole (B731): 5-hydroxyomeprazole and omeprazole sulfone. The formation of these metabolites is a critical determinant of omeprazole's pharmacokinetic profile and its therapeutic efficacy. This document outlines the enzymatic pathways, presents quantitative kinetic data, and provides detailed experimental protocols for researchers in the field of drug metabolism and pharmacokinetics.

Introduction to Omeprazole Metabolism

Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The two principal metabolic pathways are 5-hydroxylation, leading to the formation of 5-hydroxyomeprazole, and sulfoxidation, which produces omeprazole sulfone.[2] These reactions are catalyzed by different CYP isoforms, and their relative contributions are influenced by several factors, most notably the genetic polymorphism of the CYP2C19 enzyme.[1][2][3] Understanding the nuances of these metabolic pathways is crucial for predicting interindividual variability in drug response and potential drug-drug interactions.

Formation of 5-Hydroxyomeprazole

The formation of 5-hydroxyomeprazole is the primary metabolic pathway for omeprazole, particularly in individuals with normal enzyme function.[4]

Key Characteristics:

  • Primary Enzyme: Cytochrome P450 2C19 (CYP2C19) is the principal enzyme responsible for the 5-hydroxylation of omeprazole.[1][5][6]

  • Enzyme Affinity: CYP2C19 exhibits a high affinity for omeprazole, meaning it can efficiently metabolize the drug even at low concentrations.[5][6] This is reflected in its relatively low Michaelis-Menten constant (Km).

  • Genetic Polymorphism: The gene encoding CYP2C19 is highly polymorphic, leading to significant interindividual and interethnic differences in enzyme activity.[1][3] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the rate of 5-hydroxyomeprazole formation and, consequently, the systemic exposure to omeprazole.[1][2][7]

  • Stereoselectivity: CYP2C19 preferentially metabolizes the R-enantiomer of omeprazole to 5-hydroxyomeprazole.[8][9]

  • Secondary Enzymes: At higher concentrations of omeprazole, CYP3A4 can also contribute to the formation of 5-hydroxyomeprazole, acting as a lower-affinity enzyme for this pathway.[5][6]

Formation of Omeprazole Sulfone

The sulfoxidation of omeprazole to omeprazole sulfone represents a secondary, but important, metabolic pathway.

Key Characteristics:

  • Primary Enzyme: Cytochrome P450 3A4 (CYP3A4) is the main enzyme catalyzing the formation of omeprazole sulfone.[6][10]

  • Enzyme Affinity: Compared to CYP2C19's role in hydroxylation, CYP3A4 has a lower affinity for omeprazole in the sulfoxidation pathway.

  • Role in Poor Metabolizers: In individuals who are CYP2C19 poor metabolizers, the 5-hydroxylation pathway is significantly reduced. Consequently, the sulfoxidation pathway mediated by CYP3A4 becomes the predominant route of omeprazole elimination.

  • Stereoselectivity: CYP3A4-mediated sulfoxidation shows a preference for the S-enantiomer of omeprazole (esomeprazole).[8]

Head-to-Head Comparison

FeatureFormation of 5-HydroxyomeprazoleFormation of Omeprazole Sulfone
Primary Metabolite 5-hydroxyomeprazoleOmeprazole sulfone
Primary Enzyme CYP2C19[1][5][6]CYP3A4[6][10]
Enzyme Affinity High (low Km)[5][6]Lower (higher Km)
Impact of CYP2C19 Polymorphism Major determinant of formation rate[1][2][3]Becomes the primary pathway in CYP2C19 poor metabolizers
Stereoselectivity Prefers R-omeprazole[8][9]Prefers S-omeprazole[8]
Intrinsic Clearance (Vmax/Km) Generally higher in extensive metabolizers[4]Lower than 5-hydroxylation in extensive metabolizers[4]

Quantitative Data: Enzyme Kinetics

The following tables summarize the enzyme kinetic parameters for the formation of 5-hydroxyomeprazole and omeprazole sulfone from racemic omeprazole, as determined using recombinant human CYP enzymes and human liver microsomes (HLM).

Table 1: Enzyme Kinetics of 5-Hydroxyomeprazole Formation

Enzyme SourceKm (μM)Vmax (nmol/min/nmol CYP)Intrinsic Clearance (CLint, Vmax/Km)
Recombinant CYP2C194.6 - 7.813.41.72 - 2.91
Recombinant CYP3A465 - 1235.70.05 - 0.09
Human Liver Microsomes (High-affinity component)3.5 - 10VariesVaries

Data compiled from multiple sources.[6][11] Values can vary depending on the experimental system and conditions.

Table 2: Enzyme Kinetics of Omeprazole Sulfone Formation

Enzyme SourceKm (μM)Vmax (nmol/min/nmol CYP)Intrinsic Clearance (CLint, Vmax/Km)
Recombinant CYP3A416 - 327.40.23 - 0.46
Human Liver Microsomes (High-affinity component)20 - 40VariesVaries

Data compiled from multiple sources.[6][11] Values can vary depending on the experimental system and conditions.

Signaling Pathways and Experimental Workflows

OmeprazoleMetabolism cluster_omeprazole Omeprazole cluster_metabolites Metabolites cluster_enzymes Enzymes omeprazole Omeprazole cyp2c19 CYP2C19 (High Affinity) omeprazole->cyp2c19 5-Hydroxylation (Primary Pathway) cyp3a4_hydroxy CYP3A4 (Low Affinity) omeprazole->cyp3a4_hydroxy 5-Hydroxylation cyp3a4_sulfone CYP3A4 omeprazole->cyp3a4_sulfone Sulfoxidation hydroxy 5-Hydroxyomeprazole sulfone Omeprazole Sulfone cyp2c19->hydroxy cyp3a4_hydroxy->hydroxy cyp3a4_sulfone->sulfone InVitroMetabolismWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - MgCl2 Solution - Omeprazole Stock Solution - NADPH Regenerating System prep_hlm Thaw Human Liver Microsomes (HLM) on ice pre_incubation Pre-incubate HLM, Buffer, and Omeprazole at 37°C prep_hlm->pre_incubation initiate_reaction Initiate Reaction by adding NADPH Regenerating System pre_incubation->initiate_reaction incubation_step Incubate at 37°C with shaking (e.g., 15-30 minutes) initiate_reaction->incubation_step terminate_reaction Terminate Reaction with cold Acetonitrile containing Internal Standard incubation_step->terminate_reaction centrifuge Centrifuge to pellet protein terminate_reaction->centrifuge extract Transfer supernatant for analysis centrifuge->extract lcms Inject into LC-MS/MS system extract->lcms quantify Quantify Metabolites against a standard curve lcms->quantify

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for omeprazole (B731) and its related compounds, critical for Abbreviated New Drug Application (ANDA) filings. Understanding and utilizing the appropriate reference standards is paramount for ensuring the quality, safety, and efficacy of generic drug products. This document outlines the available pharmacopeial and secondary reference standards, details analytical methodologies for impurity profiling, and illustrates the degradation pathways of omeprazole.

Comparison of Omeprazole Related Compound Reference Standards

Accurate identification and quantification of impurities are regulatory requirements for ANDA submissions. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for omeprazole and its key related compounds. In addition to these primary standards, well-characterized pharmaceutical secondary standards, which are traceable to the primary compendial standards, offer a cost-effective alternative for routine quality control.

Reference StandardPharmacopeia/SupplierCatalog Number (Example)Intended Use in ANDA Filings
OmeprazoleUSP1478505Assay, identification, and impurity testing.[1]
OmeprazoleEPO0150000Assay, identification, and impurity testing.[1]
Omeprazole Related Compound A (Omeprazole Sulfone)USP1478516Identification and quantification of this specified impurity.[2]
Omeprazole Related Compound BMultiple SuppliersVariesIdentification and quantification of this specified impurity.[3]
Omeprazole Related Compound CMultiple SuppliersVariesIdentification and quantification of this specified impurity.
Omeprazole Impurity DEPO0151000Identification and quantification of this specified impurity.[1]
Omeprazole Related Compound F and G mixtureUSP1478491Identification and quantification of these specified impurities.[4][5]
Omeprazole Pharmaceutical Secondary StandardVarious (e.g., Sigma-Aldrich)PHR1059Working standard for routine analysis, traceable to USP and EP primary standards.[6][7]

Experimental Protocols for Impurity Analysis

A robust, stability-indicating analytical method is crucial for separating and quantifying omeprazole and its related compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Below is a representative HPLC method adapted from various sources, suitable for the analysis of omeprazole and its related substances in the context of an ANDA filing.

Stability-Indicating HPLC Method

  • Objective: To separate and quantify omeprazole from its potential degradation products and process impurities.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer (pH 7.6) and a suitable organic solvent like acetonitrile. A typical starting condition could be a mixture of 73 volumes of a 1.4 g/L solution of disodium (B8443419) hydrogen phosphate and 27 volumes of acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometry at 280 nm or 302 nm.[1][8]

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the omeprazole reference standard and individual impurity reference standards in a suitable diluent (e.g., a mixture of the mobile phase).

    • Test Solution: Dissolve the omeprazole drug substance or product in the diluent to a known concentration.

  • System Suitability:

    • The system suitability is assessed to ensure the chromatographic system is performing adequately. Key parameters include the resolution between omeprazole and its closely eluting impurities (e.g., impurity D), the symmetry of the omeprazole peak, and the signal-to-noise ratio.[8]

  • Quantification:

    • The amount of each impurity is determined by comparing the peak area of the impurity in the test solution to the peak area of the corresponding reference standard. For unknown impurities, the quantification can be performed relative to the omeprazole peak using a relative response factor, if known.

Omeprazole Degradation Pathway

Omeprazole is a labile compound, particularly in acidic conditions. Its degradation can lead to the formation of several related compounds. Understanding these degradation pathways is essential for developing a stability-indicating analytical method and for defining appropriate storage conditions for the drug product. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are a regulatory requirement to identify potential degradation products.[9]

Omeprazole_Degradation Omeprazole Omeprazole Acid_Degradation Acidic Conditions (e.g., Stomach pH) Omeprazole->Acid_Degradation Rapid Degradation Oxidative_Degradation Oxidative Stress (e.g., H2O2) Omeprazole->Oxidative_Degradation Thermal_Degradation Thermal Stress Omeprazole->Thermal_Degradation Photolytic_Degradation Photolytic Stress (Light Exposure) Omeprazole->Photolytic_Degradation Cyclic_Sulfenamide Cyclic Sulfenamide (Active Metabolite) Acid_Degradation->Cyclic_Sulfenamide Intramolecular Rearrangement Omeprazole_Sulfone Omeprazole Sulfone (Related Compound A) Oxidative_Degradation->Omeprazole_Sulfone Other_Degradants Other Degradation Products Thermal_Degradation->Other_Degradants Photolytic_Degradation->Other_Degradants

Caption: Simplified degradation pathways of omeprazole under various stress conditions.

Logical Workflow for ANDA Impurity Analysis

The process of identifying, qualifying, and controlling impurities in an ANDA submission follows a logical workflow as guided by regulatory agencies like the FDA. This involves comparing the impurity profile of the generic product against the reference listed drug (RLD) and adhering to the thresholds for reporting, identification, and qualification of impurities.[10][11][12]

ANDA_Impurity_Workflow Start Start: ANDA Submission for Omeprazole Develop_Method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Start->Develop_Method Profile_RLD Generate Impurity Profile of Reference Listed Drug (RLD) Develop_Method->Profile_RLD Profile_Generic Generate Impurity Profile of Generic Drug Product Develop_Method->Profile_Generic Compare_Profiles Compare Impurity Profiles (Generic vs. RLD) Profile_RLD->Compare_Profiles Profile_Generic->Compare_Profiles Impurity_Below_Threshold Impurity Level ≤ RLD Level? Compare_Profiles->Impurity_Below_Threshold Qualified Impurity is Considered Qualified Impurity_Below_Threshold->Qualified Yes Qualification_Needed Further Qualification Required Impurity_Below_Threshold->Qualification_Needed No Set_Specifications Set Acceptance Criteria for All Specified and Unspecified Impurities Qualified->Set_Specifications Qualification_Needed->Set_Specifications Submit_Data Include all Data and Justification in ANDA Submission Set_Specifications->Submit_Data

Caption: Logical workflow for impurity analysis and qualification in an ANDA filing.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Hydroxy Omeprazole-D3, a deuterated metabolite of Omeprazole (B731).

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local regulations before disposing of any chemical waste.

Safety and Handling Information

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, standard laboratory safety practices should always be observed during handling. A separate SDS for the non-deuterated 5-Hydroxy Omeprazole lists it as causing skin and serious eye irritation, and it may cause respiratory irritation[2][3]. Therefore, it is prudent to handle the deuterated form with similar care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2][3].

  • Wash hands thoroughly after handling[4].

  • Avoid contact with eyes, skin, and clothing[4].

  • Ensure adequate ventilation in the handling area.

Disposal Regulations and Considerations

The disposal of pharmaceutical waste is regulated to protect public health and the environment[5][6]. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[6][7]. While this compound is not listed as a hazardous waste, improper disposal can still contribute to environmental contamination[8][9][10][11]. Omeprazole and its metabolites have been detected in wastewater, indicating that they can pass through treatment facilities and enter aquatic environments[8][9][10][11].

Deuterated compounds themselves are not inherently an environmental concern, as deuterium (B1214612) is a naturally occurring stable isotope of hydrogen[12]. The primary consideration for disposal is the pharmacological activity and potential environmental impact of the parent molecule.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C17H16D3N3O4S[1]
Molecular Weight 364.43 g/mol [1]
CAS Number 2748479-83-4[1]
Hazard Classification Not a hazardous substance or mixture[1]
Storage (Solid) -20°C for 3 years[13]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[13]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.

Objective: To safely dispose of this compound in accordance with general laboratory safety and environmental protection principles.

Materials:

  • Waste container labeled "Non-Hazardous Pharmaceutical Waste for Incineration"

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit

Procedure:

  • Segregation of Waste:

    • Do not mix this compound with hazardous chemical waste (e.g., solvents, acids, bases).

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, paper towels), in a designated, clearly labeled, and sealed waste container.

  • Container Labeling:

    • Label the waste container with "Non-Hazardous Pharmaceutical Waste for Incineration" and list the contents, including "this compound."

    • Ensure the label is legible and securely attached to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the non-hazardous pharmaceutical waste.

    • Follow your institution's specific procedures for waste pickup requests.

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the drain. This can introduce the compound into the aquatic environment[14]. The EPA's Subpart P regulations for healthcare facilities explicitly ban the sewering of hazardous waste pharmaceuticals[6]. While this compound is not classified as hazardous, avoiding sewer disposal is a best practice.

    • Do NOT dispose of this compound in the regular trash. This can lead to its introduction into landfills and potential leaching into the environment[14].

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • For a solid spill, gently sweep or scoop the material into a waste container. Avoid generating dust.

    • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in the sealed waste container.

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: Have 5-Hydroxy Omeprazole-D3 for Disposal IsHazardous Is the compound classified as hazardous waste? Start->IsHazardous SegregateNonHazardous Segregate as Non-Hazardous Pharmaceutical Waste IsHazardous->SegregateNonHazardous No (per SDS) LabelContainer Label waste container clearly: 'Non-Hazardous Pharmaceutical Waste for Incineration' SegregateNonHazardous->LabelContainer StoreWaste Store in designated waste accumulation area LabelContainer->StoreWaste ContactEHS Contact EHS for pickup and disposal via incineration StoreWaste->ContactEHS ProhibitedDisposal Prohibited Disposal Methods: - No Drain Disposal - No Regular Trash Disposal StoreWaste->ProhibitedDisposal End End: Proper Disposal Complete ContactEHS->End

References

Essential Safety and Logistical Information for Handling 5-Hydroxy Omeprazole-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational plans, and disposal procedures for 5-Hydroxy Omeprazole-D3. Adherence to these protocols is critical for personnel safety and maintaining the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) for tasks with a higher risk of aerosolization.To prevent inhalation of the powdered compound, which may cause respiratory irritation[1][2].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect eyes from contact with the compound, which can cause serious eye irritation[1][2].
Skin and Body Protection A lab coat or a disposable coverall (e.g., Tyvek®) to prevent skin contact.[5]To shield the skin from irritation[1][2]. For highly sensitive production areas, coveralls tested for low linting are recommended[6][7].
Hand Protection Chemically resistant gloves (e.g., nitrile, latex, or neoprene)[8]. Double-gloving is recommended when handling the neat compound.To prevent direct skin contact and absorption.

Operational and Handling Plan

Due to the hygroscopic nature of many deuterated compounds and their sensitivity to light and temperature, specific handling procedures are necessary to maintain both chemical and isotopic integrity[9].

Step-by-Step Handling Protocol

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a tightly sealed container, in a cool, dry, and dark place. Recommended storage is often at -20°C or -86°C under an inert atmosphere[10][].

    • To prevent isotopic dilution from atmospheric moisture, store in a desiccator or under an inert gas like argon or nitrogen[9][12].

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

    • All handling of the solid compound should be performed in a certified chemical fume hood, a glove box, or another suitable containment enclosure.

  • Weighing and Aliquoting:

    • Use a dedicated, clean weighing vessel and utensils.

    • Handle the solid with care to avoid generating dust.

    • Close the primary container tightly immediately after removing the desired amount.

  • Dissolution:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If using deuterated solvents for analysis, handle them under an inert atmosphere to prevent moisture absorption[12].

  • Use in Experiments:

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • When transferring solutions, use appropriate volumetric glassware and techniques to minimize spills and aerosol generation.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste Segregation and Disposal

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste. Do not dispose of down the drain or in the regular trash.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Solutions of this compound Collect in a labeled, sealed, and chemically compatible hazardous waste container. The container should specify the solvent and the solute.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages and safety precautions for handling this compound.

G Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C/-86°C in Desiccator inspect->store equilibrate Equilibrate to Room Temperature store->equilibrate Transfer to Lab weigh Weigh in Fume Hood (Full PPE) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid Contaminated Labware/PPE collect_liquid Collect Liquid Waste experiment->collect_liquid Unused/Waste Solutions dispose Dispose via Hazardous Waste Stream collect_solid->dispose collect_liquid->dispose

Caption: A flowchart outlining the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.